MS37452
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-16-6-4-7-17(14-16)29-15-20(25)23-10-12-24(13-11-23)22(26)18-8-5-9-19(27-2)21(18)28-3/h4-9,14H,10-13,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMCNRKHZRYQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MS37452: A Technical Guide to its Function as a CBX7 Chromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS37452 is a small molecule compound that functions as a competitive inhibitor of the chromobox homolog 7 (CBX7) chromodomain.[1][2] By binding to the aromatic cage of the CBX7 chromodomain, this compound effectively displaces the natural ligand, trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3).[3][4] This inhibition disrupts the canonical function of the Polycomb Repressive Complex 1 (PRC1), leading to the de-repression of target genes, most notably the tumor suppressor p16/CDKN2A.[3][4][5] This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound, tailored for researchers in epigenetics and drug development.
Introduction to CBX7 and the Polycomb Repressive Complex 1
The Polycomb group (PcG) of proteins are essential epigenetic silencers that play a critical role in cellular processes such as stem cell maintenance, differentiation, and tumorigenesis.[3][4] They primarily function through two major complexes: Polycomb Repressive Complex 2 (PRC2) and Polycomb Repressive Complex 1 (PRC1).[3] The EZH2 subunit of PRC2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally repressed chromatin.[3]
PRC1 recognizes this H3K27me3 mark through the chromodomain of one of its core components, a chromobox (CBX) protein.[3] CBX7 is a member of the CBX family of proteins and a key component of the canonical PRC1 complex.[3][4] Upon binding to H3K27me3, CBX7 facilitates the compaction of chromatin and the ubiquitination of histone H2A at lysine 119 (H2AK119ub) by the RING1A/B subunits, leading to stable gene silencing.[3] Aberrant expression of CBX7 has been implicated in various cancers, making it a compelling target for therapeutic intervention.[6][7]
This compound: Mechanism of Action
This compound is a competitive inhibitor that directly targets the methyl-lysine binding pocket of the CBX7 chromodomain.[3] Its mode of action involves occupying the aromatic cage, a structural feature of the chromodomain essential for recognizing the trimethylated lysine residue of H3K27. By doing so, this compound prevents the recruitment of the PRC1 complex to its target gene loci.[3]
A primary and well-characterized downstream effect of this compound is the de-repression of the INK4a/ARF locus, which encodes the tumor suppressor proteins p16INK4a and p14ARF.[3] In cancer cells, particularly prostate cancer cell lines like PC3, CBX7 is known to repress this locus, contributing to uncontrolled cell proliferation.[3][4] Treatment with this compound leads to the displacement of CBX7 from the INK4a/ARF locus, a reduction in the associated repressive H3K27me3 mark, and a subsequent increase in the transcription of p16INK4a and p14ARF.[3]
Signaling Pathway of CBX7 and Inhibition by this compound
Caption: CBX7-mediated gene repression and its inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound activity.
Table 1: Binding Affinity of this compound to CBX7 Chromodomain
| Parameter | Value | Method | Reference |
| Kd | 27.7 µM | Isothermal Titration Calorimetry (ITC) | [5] |
| Kd | 28.90 ± 2.71 μM | NMR Titration | [3] |
| Ki (vs H3K27me3) | 43.0 µM | Fluorescence Anisotropy Binding Assay | [2][3] |
| Ki (vs H3K9me3) | 55.3 µM | Fluorescence Anisotropy Binding Assay | [3] |
Table 2: Cellular Activity of this compound in PC3 Cells
| Concentration | Effect | Time | Reference |
| 250 µM | Reduced CBX7 occupancy at the INK4a/ARF locus | 2 hours | [3] |
| 125-500 µM | Increased INK4a/ARF transcript levels (up to 25% at 250 µM and 60% at 500 µM) | 12 hours | [5] |
| 200 µM | In combination with doxorubicin, decreased cell viability | 5 days | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the characterization of this compound.
Fluorescence Anisotropy Binding Assay
This assay is used to determine the inhibition constant (Ki) of this compound for the CBX7 chromodomain.
Principle: The binding of a small fluorescently labeled peptide (e.g., FITC-H3K27me3) to a larger protein (CBX7 chromodomain) results in a slower rotational diffusion and thus an increase in fluorescence anisotropy. A competitive inhibitor like this compound will displace the fluorescent peptide, leading to a decrease in anisotropy.
Protocol:
-
Reagents and Buffers:
-
Purified recombinant CBX7 chromodomain protein.
-
FITC-labeled H3K27me3 peptide.
-
This compound stock solution in DMSO.
-
Assay Buffer: e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT.
-
-
Procedure:
-
Prepare a reaction mixture containing the CBX7 chromodomain and the FITC-H3K27me3 peptide at concentrations optimized for a significant anisotropy signal.
-
Add increasing concentrations of this compound to the reaction mixture.
-
Incubate the mixture at room temperature to reach equilibrium.
-
Measure fluorescence anisotropy using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FITC).
-
Plot the change in anisotropy as a function of this compound concentration and fit the data to a competitive binding model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
NMR Titration
NMR titration is employed to determine the dissociation constant (Kd) of this compound binding to the CBX7 chromodomain.
Principle: The binding of a ligand (this compound) to a protein (15N-labeled CBX7) induces chemical shift perturbations in the protein's NMR spectrum. By monitoring these changes as a function of ligand concentration, the Kd can be determined.
Protocol:
-
Sample Preparation:
-
Express and purify 15N-labeled CBX7 chromodomain.
-
Prepare a concentrated stock solution of this compound in a deuterated solvent compatible with the NMR buffer.
-
Prepare an initial NMR sample of the 15N-labeled CBX7 in a suitable NMR buffer (e.g., phosphate (B84403) buffered saline in 90% H2O/10% D2O).
-
-
Data Acquisition:
-
Acquire a baseline 1H-15N HSQC spectrum of the protein alone.
-
Titrate increasing amounts of the this compound stock solution into the protein sample.
-
Acquire a 1H-15N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Process and analyze the spectra to identify residues with significant chemical shift perturbations upon ligand binding.
-
Calculate the chemical shift changes for the affected residues at each titration point.
-
Plot the chemical shift changes against the molar ratio of ligand to protein and fit the data to a one-site binding model to extract the Kd.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the in-vivo occupancy of CBX7 at specific gene loci, such as INK4a/ARF, and how it is affected by this compound.
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and the protein of interest (CBX7) is immunoprecipitated using a specific antibody. The associated DNA is then purified and quantified by qPCR to determine the enrichment of specific genomic regions.
Protocol:
-
Cell Culture and Treatment:
-
Culture PC3 cells to the desired confluency.
-
Treat the cells with this compound (e.g., 250 µM) or a vehicle control (DMSO) for the specified duration (e.g., 2 hours).
-
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-CBX7 antibody or a control IgG overnight.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a standard DNA purification kit.
-
-
Analysis:
-
Perform quantitative PCR (qPCR) using primers specific for the INK4a/ARF locus and a control region.
-
Calculate the enrichment of the target locus in the CBX7 immunoprecipitated samples relative to the IgG control and input chromatin.
-
Experimental Workflow Overview
Caption: A generalized workflow for the biochemical and cellular characterization of this compound.
Conclusion
This compound serves as a valuable chemical probe for studying the biological functions of CBX7 and the PRC1 complex. Its ability to competitively inhibit the CBX7 chromodomain and de-repress the INK4a/ARF locus highlights the potential of targeting epigenetic reader domains for therapeutic purposes, particularly in oncology. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design next-generation inhibitors with improved potency and selectivity.
References
- 1. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. ccpn.ac.uk [ccpn.ac.uk]
- 4. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 5. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
MS37452 as a CBX7 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MS37452, a small molecule inhibitor of the Chromobox homolog 7 (CBX7) protein. CBX7 is a critical component of the Polycomb Repressive Complex 1 (PRC1), which plays a significant role in epigenetic gene silencing, particularly through the recognition of trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3).[1] Dysregulation of CBX7 has been implicated in various cancers, making it a compelling target for therapeutic intervention.[2] this compound acts as a competitive inhibitor of the CBX7 chromodomain, disrupting its interaction with H3K27me3 and leading to the derepression of target genes, such as the tumor suppressor p16/CDKN2A.[3][4] This guide details the biochemical and cellular activity of this compound, presenting key quantitative data in a structured format. Furthermore, it provides detailed experimental protocols for assays used to characterize this inhibitor and visualizes its mechanism of action through signaling pathway and workflow diagrams.
Introduction to CBX7 and the Role of this compound
CBX7 is a "reader" of the epigenetic mark H3K27me3, a modification associated with gene repression.[1] By binding to H3K27me3 through its chromodomain, CBX7 helps to anchor the PRC1 complex to chromatin, leading to the silencing of target genes involved in cell cycle regulation, differentiation, and senescence.[1] In several cancers, including prostate cancer, the overexpression of CBX7 contributes to the repression of tumor suppressor genes like p16/CDKN2A, which is located at the INK4A/ARF locus.[3][5]
This compound was identified as a potent inhibitor of the CBX7 chromodomain's interaction with H3K27me3.[3] It competitively binds to the methyl-lysine binding pocket of the CBX7 chromodomain, thereby displacing it from its target gene loci.[3][4] This displacement leads to the reactivation of gene expression, offering a potential therapeutic strategy for cancers driven by CBX7-mediated gene silencing.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Parameter | Value (μM) | Assay Method | Target | Reference |
| Kd | 27.7 | Fluorescence Anisotropy | CBX7 - H3K27me3 | [3] |
| Ki | 43 | Fluorescence Anisotropy | CBX7 - H3K27me3 | |
| IC50 | Not Reported |
Table 2: Cellular Activity of this compound in PC3 Prostate Cancer Cells
| Parameter | Concentration (μM) | Time (hours) | Effect | Reference |
| Gene Expression (p16/CDKN2A) | 250 | 12 | ~25% increase | [3] |
| 500 | 12 | ~60% increase | [3] | |
| Gene Expression (p14/ARF) | 250 | 12 | Significant increase | [3] |
| 500 | 12 | Significant increase | [3] | |
| CBX7 Occupancy at INK4A/ARF locus | 250 | 2 | Reduced occupancy | [3] |
Table 3: Synergistic Activity of this compound with Doxorubicin
| Cell Line | This compound Conc. (μM) | Doxorubicin Conc. (μM) | Incubation Time (days) | Effect | Reference |
| Not Specified | 200 | Not Specified | 5 | Decreased cell viability compared to single agents | [3] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound functions by disrupting the interaction between the CBX7 chromodomain and the H3K27me3 mark on histones. This prevents the recruitment and stabilization of the PRC1 complex at target gene promoters, such as the INK4A/ARF locus. The subsequent removal of repressive chromatin marks leads to the transcriptional activation of tumor suppressor genes like p16/CDKN2A.
Caption: Mechanism of this compound action.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow to characterize the activity of this compound.
References
- 1. Combination Therapy in Cancer: Doxorubicin in Combination with an N-terminal Peptide of Endostatin Suppresses Angiogenesis and Stimulates Apoptosis in the Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the fast chromatin immunoprecipitation (ChIP) method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical tools targeting readers of lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Derepression of p16/CDKN2A Gene Expression by MS37452
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule MS37452 and its role in modulating the expression of the tumor suppressor gene p16/CDKN2A. This compound acts as a potent inhibitor of the chromobox protein homolog 7 (CBX7), a component of the Polycomb repressive complex 1 (PRC1). By disrupting the interaction between the CBX7 chromodomain and trimethylated histone H3 lysine (B10760008) 27 (H3K27me3) at the INK4a/ARF locus, this compound leads to the transcriptional derepression of p16/CDKN2A.[1][2][3] This guide details the underlying signaling pathway, presents quantitative data on the effects of this compound, and provides detailed experimental protocols for researchers investigating this pathway.
Introduction
The cyclin-dependent kinase inhibitor 2A (CDKN2A), also known as p16INK4a, is a critical tumor suppressor that plays a pivotal role in regulating the cell cycle.[4] It functions by inhibiting cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), thereby preventing the phosphorylation of the retinoblastoma (Rb) protein and inducing a G1 cell cycle arrest.[4] The expression of the CDKN2A gene is frequently silenced in various cancers through epigenetic mechanisms, including the action of Polycomb repressive complexes.[5]
CBX7, a component of the PRC1 complex, recognizes the H3K27me3 epigenetic mark and contributes to the transcriptional repression of target genes, including the INK4a/ARF locus which houses the CDKN2A gene.[2][3][6] The small molecule this compound has been identified as an inhibitor of the CBX7 chromodomain, preventing its binding to H3K27me3.[1][2] This inhibitory action leads to the reactivation of p16/CDKN2A expression, suggesting a potential therapeutic strategy for cancers with silenced p16.[1][2] This guide will explore the mechanism of action of this compound, provide quantitative data on its effects, and offer detailed protocols for its study.
Signaling Pathway
The signaling pathway involving this compound and the p16/CDKN2A gene is centered on the epigenetic regulation of the INK4a/ARF locus. In a repressed state, the PRC2 complex deposits the H3K27me3 mark on the histone tails at this locus. This mark is then recognized by the chromodomain of CBX7, a subunit of the PRC1 complex, leading to chromatin compaction and transcriptional silencing of the p16/CDKN2A gene.
This compound directly competes with H3K27me3 for binding to the CBX7 chromodomain. By occupying this binding pocket, this compound displaces CBX7 from the INK4a/ARF locus. This displacement leads to a more open chromatin state and allows for the transcription of the p16/CDKN2A gene to resume. The newly synthesized p16 protein can then inhibit CDK4/6, leading to cell cycle arrest.
Quantitative Data
The efficacy of this compound in derepressing p16/CDKN2A has been quantified in human prostate cancer cells (PC3). The following tables summarize the key findings.[1][2][7]
Table 1: Effect of this compound on INK4A/ARF Transcript Levels in PC3 Cells
| This compound Concentration | Treatment Duration | Increase in Transcript Levels (vs. DMSO control) |
| 250 µM | 12 hours | ~25% |
| 500 µM | 12 hours | ~60% |
Table 2: Effect of this compound on CBX7 Occupancy at the INK4A/ARF Locus in PC3 Cells
| This compound Concentration | Treatment Duration | Effect on CBX7 Occupancy |
| 250 µM | 2 hours | Reduced CBX7 occupancy |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of this compound on p16/CDKN2A gene expression.
PC3 Cell Culture and this compound Treatment
Materials:
-
PC-3 cell line (ATCC CRL-1435)
-
F-12K Medium (e.g., ATCC 30-2004)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Cell Culture: Culture PC-3 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Subculturing: When cells reach 80-90% confluency, wash with DPBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and re-seed at a 1:3 to 1:6 ratio.[8]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For cell culture experiments, further dilute the stock solution in the complete culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid toxicity. Information on solubilizing this compound for in vivo studies is also available.[3]
-
Treatment: When cells are at the desired confluency for the experiment, replace the medium with fresh medium containing the appropriate concentration of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the specified time as required by the downstream application (e.g., 2 hours for ChIP, 12 hours for qPCR).
Quantitative Real-Time PCR (qPCR) for p16/CDKN2A Expression
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Nuclease-free water
-
qPCR-grade multi-well plates
-
Forward and reverse primers for human p16/CDKN2A and a housekeeping gene (e.g., GAPDH)
p16/CDKN2A Primers:
Protocol:
-
RNA Isolation: Isolate total RNA from this compound-treated and control PC3 cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: In a qPCR plate, prepare the reaction mixture for each sample in triplicate:
-
SYBR Green Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template: 1-2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
qPCR Program: Run the qPCR plate on a real-time PCR system with a program similar to the following:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative expression of p16/CDKN2A using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Chromatin Immunoprecipitation (ChIP) for CBX7 Occupancy
Materials:
-
Formaldehyde
-
Glycine
-
Cell lysis buffer
-
Sonication buffer
-
Validated anti-CBX7 antibody (e.g., from Cell Signaling Technology #34547[9] or Abcam ab21873[10])
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR analysis of the INK4a/ARF locus
Protocol:
-
Cross-linking: Treat this compound-treated and control PC3 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-CBX7 antibody or a negative control IgG overnight at 4°C. Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers specific for the INK4a/ARF locus. The results are typically expressed as a percentage of the input DNA.
Conclusion
This compound represents a promising tool for the chemical modulation of epigenetic pathways involved in cancer. Its ability to derepress the p16/CDKN2A tumor suppressor gene by inhibiting CBX7 provides a clear mechanism of action with potential therapeutic implications. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the effects of this compound and similar compounds on gene expression and chromatin dynamics. Further research into the selectivity and in vivo efficacy of this compound is warranted to fully explore its therapeutic potential.
References
- 1. reprocell.com [reprocell.com]
- 2. PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. p16INK4A (CDKN2A) Human qPCR Primer Pair (NM_058195) [chemicalbook.com]
- 7. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bcrj.org.br [bcrj.org.br]
- 9. CBX7 (E7N1W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. CBX7 antibody | antibody review based on formal publications [labome.com]
The Role of MS37452 in Prostate Cancer Cells: A Technical Guide to a Novel CBX7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostate cancer remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies, particularly for castration-resistant forms of the disease. Emerging evidence has highlighted the critical role of epigenetic regulators in prostate cancer progression. One such regulator, Chromobox 7 (CBX7), a component of the Polycomb Repressive Complex 1 (PRC1), has been identified as a key player in the silencing of tumor suppressor genes. This technical guide provides an in-depth overview of MS37452, a potent inhibitor of CBX7, and its role in prostate cancer cells. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the relevant biological pathways and experimental workflows.
Introduction: CBX7 as a Therapeutic Target in Prostate Cancer
CBX7 is a protein that plays a crucial role in gene silencing through its involvement in the PRC1 complex.[1][2] In the context of prostate cancer, elevated levels of CBX7 have been observed and are associated with the repression of critical tumor suppressor genes, most notably the INK4a/ARF locus, which encodes for p16INK4a and p14ARF.[3] The p16INK4a protein is a cyclin-dependent kinase inhibitor that functions as a negative regulator of the cell cycle.[4] By repressing p16INK4a, CBX7 promotes cell proliferation and contributes to the cancer phenotype.[3][5]
The mechanism of CBX7-mediated repression involves the binding of its chromodomain to trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3), a mark associated with silenced chromatin.[5][6] This interaction is often directed by long non-coding RNAs, such as ANRIL.[5][7] The inhibition of the CBX7-H3K27me3 interaction, therefore, presents a promising therapeutic strategy to reactivate tumor suppressor gene expression and inhibit prostate cancer cell growth.[6][8] this compound has been identified as a potent small molecule inhibitor of the CBX7 chromodomain.[9]
This compound: A Potent CBX7 Inhibitor
This compound directly targets the chromodomain of CBX7, preventing its binding to H3K27me3.[9] This disruption leads to the derepression of CBX7 target genes, including p16/CDKN2A, at the INK4A/ARF locus in prostate cancer cells.[9]
Quantitative Data Summary
The following table summarizes the available quantitative data on the activity of this compound in prostate cancer cells.
| Parameter | Value | Cell Line | Experimental Context | Reference |
| Binding Affinity (Kd) | 27.7 μM | - | In vitro binding assay to H3K27me3 | [9] |
| Transcriptional Derepression (INK4A/ARF) | Up to 25% increase | PC3 | 12-hour treatment with 250 μM this compound | [9] |
| Transcriptional Derepression (INK4A/ARF) | Up to 60% increase | PC3 | 12-hour treatment with 500 μM this compound | [9] |
| Chromatin Occupancy | Reduction of CBX7 at INK4A/ARF locus | PC3 | 2-hour treatment with 250 μM this compound | [9] |
| Cell Viability (in combination) | Decreased | Not specified | 5-day treatment with 200 μM this compound and Doxorubicin | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in prostate cancer cells.
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., PC3, LNCaP, DU145)
-
Complete cell culture medium
-
This compound
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in prostate cancer cells following treatment with this compound.
Materials:
-
Prostate cancer cells
-
This compound
-
Annexin V-FITC/PE Apoptosis Detection Kit with Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC/PE and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the expression levels of CBX7 target genes, such as p16INK4a, after this compound treatment.
Materials:
-
Prostate cancer cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Gene-specific primers for p16INK4a and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Lyse the treated cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if this compound reduces the binding of CBX7 to the promoter region of the INK4a/ARF locus.
Materials:
-
Prostate cancer cells treated with this compound
-
Formaldehyde
-
Glycine
-
Lysis and wash buffers
-
Anti-CBX7 antibody and IgG control
-
Protein A/G magnetic beads
-
DNA purification kit
-
Primers for the INK4a/ARF promoter region
Procedure:
-
Crosslink proteins to DNA by treating cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.
-
Incubate the sheared chromatin with an anti-CBX7 antibody or a control IgG overnight.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Quantify the amount of target DNA (INK4a/ARF promoter) in the immunoprecipitated samples by qRT-PCR.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway involving CBX7 and a typical experimental workflow for evaluating this compound.
Caption: CBX7 signaling pathway in prostate cancer and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the effects of this compound on prostate cancer cells.
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent for the treatment of prostate cancer through its targeted inhibition of the epigenetic regulator CBX7. By disrupting the CBX7-H3K27me3 interaction, this compound can derepress the expression of the p16INK4a tumor suppressor, leading to reduced cell viability and potentially overcoming resistance to current therapies. The experimental protocols and workflows outlined in this guide provide a framework for the further investigation and development of this compound and other CBX7 inhibitors.
Future research should focus on comprehensive preclinical studies to evaluate the in vivo efficacy of this compound in animal models of prostate cancer. Furthermore, exploring the synergistic effects of this compound with other anticancer agents, as suggested by preliminary data with doxorubicin, could lead to more effective combination therapies. A deeper understanding of the broader transcriptional consequences of CBX7 inhibition will also be crucial in elucidating the full therapeutic potential of this novel class of epigenetic drugs.
References
- 1. Polycomb protein family member CBX7 plays a critical role in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions [frontiersin.org]
- 3. CBX7 controls the growth of normal and tumor-derived prostate cells by repressing the Ink4a/Arf locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p16/MTS1/INK4A suppresses prostate cancer by both pRb dependent and independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are CBX7 inhibitors and how do they work? [synapse.patsnap.com]
- 7. mountsinai.portals.in-part.com [mountsinai.portals.in-part.com]
- 8. Inhibitors of the CBX7-H3K27me3 epigenetic interaction for castration resistant prostate cancer - Genome BC [genomebc.ca]
- 9. medchemexpress.com [medchemexpress.com]
The Disruption of Polycomb Repressive Complex 1 by MS37452: A Technical Guide to Its Mechanism and Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the small molecule MS37452 and its inhibitory effects on the Polycomb Repressive Complex 1 (PRC1). We delve into the fundamental roles of the Polycomb group (PcG) proteins, specifically focusing on the canonical pathway involving Polycomb Repressive Complex 2 (PRC2) and PRC1 in gene silencing. The guide then narrows its focus to the chromobox protein CBX7, a key component of canonical PRC1 (cPRC1), and elucidates how this compound competitively inhibits the interaction between the CBX7 chromodomain and its target, trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3). We present quantitative data on the binding affinity and inhibitory constants of this compound, alongside detailed experimental protocols for assays crucial to understanding its mechanism of action. Furthermore, this guide utilizes visualizations to illustrate the relevant signaling pathways and experimental workflows, offering a comprehensive resource for researchers in epigenetics and drug discovery.
Introduction: The Polycomb Repressive System
The Polycomb group (PcG) of proteins are essential epigenetic regulators that play a critical role in maintaining transcriptional repression of key developmental genes, thereby ensuring proper cell differentiation and lineage commitment.[1][2] Dysregulation of PcG protein function is frequently implicated in various cancers. PcG proteins primarily function through two major multiprotein complexes: Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2).[1][3]
The canonical model of Polycomb-mediated gene silencing follows a hierarchical recruitment process.[1] Initially, PRC2 is recruited to specific genomic loci where its catalytic subunit, EZH2 (or its homolog EZH1), tri-methylates histone H3 at lysine 27 (H3K27me3).[3][4] This histone mark serves as a docking site for the canonical PRC1 (cPRC1) complex.[3]
The Role of CBX7 in PRC1
The cPRC1 complex contains a chromobox (CBX) protein that recognizes and binds to the H3K27me3 mark.[3] CBX7 is a member of the CBX family of proteins and a core component of a major form of the cPRC1 complex.[5] The binding of the CBX7 chromodomain to H3K27me3 is a critical step in the recruitment of PRC1 to its target genes, leading to the mono-ubiquitination of histone H2A at lysine 119 (H2AK119ub) by the RING1A/B subunits of PRC1 and subsequent chromatin compaction and gene silencing.[1][6] One of the key target genes repressed by the CBX7-containing PRC1 complex is the CDKN2A locus, which encodes the tumor suppressor proteins p16INK4a and p14ARF.[7]
This compound: A Competitive Inhibitor of CBX7
This compound is a small molecule that has been identified as a potent inhibitor of the interaction between the CBX7 chromodomain and H3K27me3.[1][7] It directly competes with H3K27me3 for binding to the aromatic cage within the CBX7 chromodomain.[1] By occupying this binding pocket, this compound prevents the recruitment of the CBX7-containing PRC1 complex to its target loci, thereby derepressing the transcription of target genes such as p16/CDKN2A.[1][7]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data regarding the binding affinity and inhibitory activity of this compound.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) for CBX7 | 27.7 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| 28.90 ± 2.71 μM | NMR Titration | [1] | |
| Inhibitory Constant (Ki) for CBX7-H3K27me3 | 43.0 µM | Fluorescence Anisotropy | [1] |
| Inhibitory Constant (Ki) for CBX7-H3K9me3 | 55.3 µM | Fluorescence Anisotropy | [1] |
| Cellular Activity of this compound in PC3 Cells | Concentration | Time | Effect | Reference |
| Reduced CBX7 occupancy at INK4A/ARF locus | 250 µM | 2 hours | Significant reduction | [1][7] |
| Increased INK4A/ARF transcript levels | 250 µM | 12 hours | ~25% increase | [1][7] |
| 500 µM | 12 hours | ~60% increase | [1][7] | |
| Decreased cell viability (in combination with doxorubicin) | 200 µM | 5 days | Consistent decrease | [1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical Polycomb silencing pathway and the mechanism by which this compound disrupts this process.
Caption: Mechanism of this compound action on PRC1.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity of this compound to the CBX7 chromodomain and its ability to inhibit the CBX7-H3K27me3 interaction.
Principle: The assay measures the change in the polarization of fluorescently labeled H3K27me3 peptide upon binding to the CBX7 chromodomain. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low polarization. When bound to the larger CBX7 protein, the tumbling is slower, leading to an increase in polarization. This compound competes with the fluorescent peptide for binding to CBX7, causing a decrease in polarization.
General Protocol:
-
A fluorescently labeled H3K27me3 peptide (tracer) is incubated with purified CBX7 chromodomain protein in a suitable buffer.
-
Increasing concentrations of unlabeled this compound are added to the mixture.
-
The fluorescence polarization is measured using a plate reader equipped with polarization filters.
-
The IC50 value is determined by plotting the change in polarization against the concentration of this compound.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound treatment reduces the occupancy of CBX7 at its target gene loci in cells.
Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to CBX7 is used to immunoprecipitate the CBX7-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR or sequenced (ChIP-seq).
General Protocol:
-
Prostate cancer cells (e.g., PC3) are treated with this compound or a vehicle control.
-
Proteins and DNA are cross-linked with formaldehyde.
-
Cells are lysed, and the chromatin is sheared by sonication to an average size of 200-1000 bp.
-
An antibody against CBX7 is used to immunoprecipitate the chromatin complexes.
-
The protein-DNA cross-links are reversed, and the DNA is purified.
-
The amount of target DNA (e.g., at the INK4A/ARF locus) is quantified by quantitative PCR (qPCR).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is employed to measure the changes in the mRNA levels of CBX7 target genes, such as p16/CDKN2A, following treatment with this compound.
Principle: Total RNA is extracted from cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific for the gene of interest. The amplification of the PCR product is monitored in real-time using a fluorescent dye. The cycle threshold (Ct) value is inversely proportional to the initial amount of target mRNA.
General Protocol:
-
PC3 cells are treated with various concentrations of this compound for different time points.
-
Total RNA is isolated from the cells.
-
RNA is reverse-transcribed to generate cDNA.
-
qRT-PCR is performed using primers specific for p16/CDKN2A and a reference gene (e.g., GAPDH).
-
The relative expression of p16/CDKN2A is calculated using the ΔΔCt method.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow to assess the cellular effects of this compound.
Caption: Workflow for assessing this compound cellular effects.
Conclusion
This compound represents a valuable chemical tool for probing the function of the CBX7-containing PRC1 complex. Its ability to specifically inhibit the recognition of the H3K27me3 mark by CBX7 leads to the derepression of key tumor suppressor genes. This technical guide has provided a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols. The presented information and visualizations serve as a foundational resource for researchers investigating the role of Polycomb repressive complexes in health and disease and for professionals in the field of epigenetic drug development. Further optimization of this compound and similar molecules could lead to the development of novel therapeutic strategies for cancers characterized by aberrant PcG-mediated gene silencing.
References
- 1. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Determination of p16 Gene Expression by RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 4. mcw.edu [mcw.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Discovery and Synthesis of MS37452: A Technical Guide for Drug Development Professionals
An In-depth Overview of a Novel CBX7 Chromodomain Antagonist
MS37452, also known as MS452, has emerged as a significant small molecule antagonist targeting the chromodomain of the Polycomb Repressive Complex 1 (PRC1) protein, Chromobox homolog 7 (CBX7). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery of a CBX7 Antagonist
This compound was identified through a high-throughput screening of approximately 100,000 drug-like compounds.[1] The primary goal of the screening was to discover small molecules capable of disrupting the interaction between the CBX7 chromodomain (ChD) and trimethylated lysine (B10760008) 27 of histone H3 (H3K27me3), a key epigenetic mark for gene repression.
Mechanism of Action
This compound functions by competitively inhibiting the binding of the CBX7 chromodomain to H3K27me3.[1] This action displaces CBX7 from its target gene loci, leading to the de-repression of downstream genes. A notable target is the CDKN2A (p16/INK4a) tumor suppressor gene, which is often silenced in various cancers. By disrupting the CBX7-mediated repression, this compound can induce the re-expression of p16/CDKN2A, highlighting its therapeutic potential in oncology.[1]
Signaling Pathway of CBX7-mediated Gene Silencing and its Inhibition by this compound
Caption: CBX7-mediated gene silencing and its inhibition by this compound.
Quantitative Biological Data
The interaction of this compound with the CBX7 chromodomain and its effect on target gene expression have been quantified through various biochemical and cellular assays.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 28.90 ± 2.71 μM | NMR Titration | [1] |
| Inhibitory Constant (Ki) vs H3K27me3 | 43.0 μM | Fluorescence Anisotropy | [1] |
| Inhibitory Constant (Ki) vs H3K9me3 | 55.3 μM | Fluorescence Anisotropy | [1] |
| p16/INK4a mRNA Induction (250 μM this compound, 12h) | ~25% increase | SYBR qPCR | [1] |
| p16/INK4a mRNA Induction (500 μM this compound, 12h) | ~60% increase | SYBR qPCR | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and key biological assays are provided below.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A general synthetic scheme for this compound and its analogues has been described.
Synthetic Workflow for this compound
Caption: Key steps in the synthesis of this compound.
Detailed Protocol:
-
Step 1: Synthesis of 1-(2,3-dimethoxybenzoyl)piperazine: To a solution of Boc-protected piperazine and 2,3-dimethoxybenzoic acid in a suitable solvent, a coupling agent is added. The reaction is stirred at room temperature until completion. The Boc-protecting group is then removed under acidic conditions to yield 1-(2,3-dimethoxybenzoyl)piperazine.
-
Step 2: Synthesis of 2-bromo-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethan-1-one: The product from Step 1 is dissolved in an appropriate solvent and cooled. Bromoacetyl chloride is added dropwise, and the reaction is stirred until completion.
-
Step 3: Synthesis of this compound: The bromo intermediate from Step 2 is reacted with m-cresol in the presence of a base to yield the final product, this compound. The product is then purified using standard chromatographic techniques.
NMR Titration for Binding Affinity
Nuclear Magnetic Resonance (NMR) titration was used to determine the binding affinity (Kd) of this compound to the CBX7 chromodomain.
Protocol:
-
Protein Preparation: A solution of 15N-labeled CBX7 chromodomain is prepared in a suitable NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Ligand Preparation: A concentrated stock solution of this compound is prepared in the same NMR buffer, with a small percentage of DMSO if required for solubility.
-
Titration: A series of 1H-15N HSQC spectra of the 15N-labeled CBX7 are recorded with increasing concentrations of this compound.
-
Data Analysis: Chemical shift perturbations of the protein's amide resonances upon ligand binding are monitored and plotted against the ligand concentration. The dissociation constant (Kd) is then calculated by fitting the data to a suitable binding isotherm.
Fluorescence Anisotropy for Inhibitory Constant
Fluorescence anisotropy was employed to measure the inhibitory constant (Ki) of this compound against the binding of a fluorescently labeled peptide to the CBX7 chromodomain.
Protocol:
-
Reagents:
-
CBX7 chromodomain protein.
-
A fluorescently labeled peptide that binds to CBX7 (e.g., FITC-labeled H3K27me3 peptide).
-
This compound.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
-
Assay Setup: A fixed concentration of the CBX7 protein and the fluorescently labeled peptide are incubated in the assay buffer.
-
Competition: Increasing concentrations of this compound are added to the mixture.
-
Measurement: The fluorescence anisotropy of the solution is measured at each concentration of this compound.
-
Data Analysis: The decrease in fluorescence anisotropy, which corresponds to the displacement of the fluorescent peptide by this compound, is plotted against the this compound concentration. The IC50 value is determined, and the Ki is calculated using the Cheng-Prusoff equation.
Quantitative PCR (qPCR) for Gene Expression Analysis
SYBR Green-based quantitative real-time PCR (qPCR) was used to measure the change in mRNA levels of p16/CDKN2A in cells treated with this compound.
Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., PC3 prostate cancer cells) is cultured and treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 12 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
qPCR: The qPCR reaction is set up using SYBR Green master mix, cDNA template, and primers specific for the p16/CDKN2A gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The relative expression of the p16/CDKN2A gene is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Logical Relationship of Experimental Data
Caption: Interrelation of discovery, synthesis, and characterization of this compound.
References
MS37452: A Technical Guide to a Novel CBX7 Chromodomain Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MS37452, a small molecule modulator of methyl-lysine binding and a competitive inhibitor of the Chromobox homolog 7 (CBX7) chromodomain. This compound has emerged as a valuable research tool for studying the epigenetic regulation of gene expression mediated by the Polycomb repressive complex 1 (PRC1). This document details the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Furthermore, it provides detailed protocols for seminal experiments and visual representations of its signaling pathway and experimental workflows to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound, with the IUPAC name 1-[4-(2,3-Dimethoxybenzoyl)-1-piperazinyl]-2-(3-methylphenoxy)-ethanone, is a synthetic small molecule designed to interact with the aromatic cage of the CBX7 chromodomain.[1][2] Its structure is key to its inhibitory activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-[4-(2,3-Dimethoxybenzoyl)-1-piperazinyl]-2-(3-methylphenoxy)-ethanone | [1] |
| Synonyms | MS-37452, MS 452 | [1] |
| CAS Number | 423748-02-1 | [1] |
| Chemical Formula | C₂₂H₂₆N₂O₅ | [1] |
| Molecular Weight | 398.45 g/mol | [1] |
| SMILES Code | CC1=CC(OCC(N2CCN(C(C3=CC=CC(OC)=C3OC)=O)CC2)=O)=CC=C1 | [1] |
| Solubility | Soluble in DMSO (≥49.5 mg/mL) and Ethanol (≥9.96 mg/mL with sonication). Insoluble in water. | [3] |
| Purity | ≥98% (HPLC) | |
| Appearance | Crystalline solid |
Mechanism of Action: Targeting the CBX7 Chromodomain
This compound functions as a competitive inhibitor of the CBX7 chromodomain's interaction with trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3).[4][5] CBX7 is a component of the Polycomb Repressive Complex 1 (PRC1), which plays a critical role in maintaining gene silencing. By binding to H3K27me3, CBX7 helps to compact chromatin and repress the transcription of target genes.
This compound disrupts this interaction by occupying the methyl-lysine binding pocket of the CBX7 chromodomain.[5] This displacement of CBX7 from chromatin leads to the derepression of PRC1 target genes. A key target of this regulation is the INK4A/ARF locus, which encodes the tumor suppressor proteins p16/CDKN2A.[1][4][5] By inducing the transcriptional derepression of p16/CDKN2A, this compound can influence cell cycle progression and senescence.[1][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing insights into its binding affinity and cellular effects.
Table 2: Binding Affinity of this compound
| Parameter | Value | Method | Target | Reference |
| Kd | 27.7 μM | Fluorescence Anisotropy | CBX7 Chromodomain | [4] |
| Ki | 43.0 μM | Fluorescence Anisotropy | CBX7-H3K27me3 binding | [5] |
| Ki | 55.3 μM | Fluorescence Anisotropy | CBX7-H3K9me3 binding | [5] |
Table 3: Cellular Activity of this compound in PC3 Prostate Cancer Cells
| Experiment | Concentration | Time | Result | Reference |
| INK4A/ARF Transcript Levels | 250 μM | 12 hours | ~25% increase | [4] |
| INK4A/ARF Transcript Levels | 500 μM | 12 hours | ~60% increase | [4] |
| CBX7 Occupancy at INK4A/ARF | 250 μM | 2 hours | Reduced occupancy | [4] |
| Cell Viability (in combination with Doxorubicin) | 200 µM | 5 days | Decreased cell viability compared to single drug treatment | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Fluorescence Anisotropy (FA) Competition Assay
This assay is used to determine the binding affinity (Ki) of this compound for the CBX7 chromodomain by measuring the displacement of a fluorescently labeled probe.
Materials:
-
Purified CBX7 chromodomain protein
-
Fluorescently labeled peptide probe (e.g., FITC-H3K27me3)
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the fluorescently labeled peptide probe at a fixed concentration (e.g., 10 nM).
-
Add the CBX7 chromodomain protein to a final concentration that yields a significant anisotropy signal (e.g., 50-80% of maximum binding).
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 30-60 minutes to reach equilibrium.
-
Measure the fluorescence anisotropy using a plate reader.
-
Plot the anisotropy values against the logarithm of the this compound concentration and fit the data to a suitable competition binding model to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Chromatin Immunoprecipitation (ChIP)
This protocol is designed to assess the in-cell occupancy of CBX7 at the INK4A/ARF locus in the presence or absence of this compound.
Materials:
-
PC3 cells
-
This compound
-
Formaldehyde (B43269) (37%)
-
Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Anti-CBX7 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer (1% SDS, 0.1 M NaHCO₃)
-
RNase A and Proteinase K
-
qPCR reagents
Procedure:
-
Culture PC3 cells to 80-90% confluency.
-
Treat cells with this compound (e.g., 250 µM) or DMSO for the desired time (e.g., 2 hours).
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells.
-
Sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-CBX7 antibody or an IgG control.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the complexes from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Quantify the enrichment of the INK4A/ARF locus using quantitative PCR (qPCR) with specific primers.
Conclusion
This compound is a potent and specific small molecule inhibitor of the CBX7 chromodomain. Its ability to disrupt the CBX7-H3K27me3 interaction and derepress the transcription of key tumor suppressor genes makes it an invaluable tool for cancer research and epigenetics. The data and protocols presented in this guide are intended to support the scientific community in further exploring the therapeutic potential of targeting CBX7 and in the development of next-generation epigenetic modulators.
References
- 1. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone | C22H26N2O5 | CID 1072048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimized protocols for chromatin immunoprecipitation of exogenously expressed epitope-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: MS37452 Binding Affinity for CBX7
This technical guide provides an in-depth overview of the binding affinity of the small molecule inhibitor MS37452 to the Chromobox homolog 7 (CBX7) protein. It is intended for researchers, scientists, and professionals in the field of drug development and epigenetic research. This document details the quantitative binding data, the experimental protocols used for its determination, and the relevant biological pathways.
Introduction to CBX7 and this compound
Chromobox homolog 7 (CBX7) is a critical protein component of the Polycomb Repressive Complex 1 (PRC1).[1] Its primary function involves recognizing and binding to histone H3 trimethylated at lysine (B10760008) 27 (H3K27me3), an epigenetic mark associated with transcriptional repression.[1][2] By binding to this mark via its N-terminal chromodomain (ChD), CBX7 helps to maintain the silenced state of various genes, including the important INK4a/Arf tumor suppressor locus.[3][4] Aberrant expression or function of CBX7 is implicated in several types of cancer.[3]
This compound is a small molecule inhibitor designed to target the chromodomain of CBX7.[5][6] By competitively inhibiting the binding of CBX7 to H3K27me3, this compound can disrupt the repressive function of PRC1, leading to the reactivation of tumor suppressor genes.[5][7] This makes it a valuable tool for studying CBX7 function and a potential starting point for therapeutic development.
Quantitative Binding Data
The binding affinity of this compound for the CBX7 chromodomain has been characterized by multiple biophysical methods. The key quantitative metrics, the inhibition constant (Ki) and the dissociation constant (Kd), are summarized below.
| Parameter | Value (μM) | Method | Description |
| Ki | 43.0 | Fluorescence Anisotropy | Inhibition constant for the disruption of CBX7-H3K27me3 binding.[5] |
| Ki | 55.3 | Fluorescence Anisotropy | Inhibition constant for the disruption of CBX7-H3K9me3 binding.[5] |
| Kd | 28.90 ± 2.71 | NMR Titration | Dissociation constant for the direct binding of this compound to the CBX7 chromodomain.[5] |
| Kd | 27.7 | Not Specified | Dissociation constant reported for CBX7 chromodomain binding to H3K27me3.[5] |
This compound also exhibits selectivity for CBX7 over other CBX chromodomains, with an approximately 3-fold weaker affinity for CBX4 and at least a 10-fold weaker affinity for CBX2, CBX6, and CBX8.[5]
Experimental Protocols
The determination of the binding parameters listed above involved specific biophysical assays. The methodologies for these key experiments are detailed below.
Fluorescence Anisotropy Competition Assay (for Ki Determination)
This assay is used to measure the ability of a test compound (this compound) to compete with a known fluorescently-labeled ligand for binding to a target protein (CBX7). The inhibition constant (Ki) is derived from the IC50 value obtained in this competitive binding experiment.
Principle: Fluorescence anisotropy (or polarization) measures the rotational mobility of a fluorescent molecule. A small, fluorescently-labeled peptide (the probe) tumbles rapidly in solution, resulting in low anisotropy. When bound to a much larger protein (CBX7), its rotation is slowed, leading to a significant increase in anisotropy. An unlabeled competitor compound (this compound) that displaces the fluorescent probe from the protein will cause a decrease in anisotropy.
General Protocol:
-
Reagents Preparation:
-
CBX7 Protein: Purified recombinant CBX7 chromodomain (CBX7ChD).
-
Fluorescent Probe: A peptide corresponding to a known binding partner of CBX7 (e.g., H3K27me3 peptide) labeled with a fluorophore like fluorescein (B123965) isothiocyanate (FITC).
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Buffer: A buffered solution (e.g., PBS or HEPES) at physiological pH and salt concentration to ensure protein stability and activity.[8]
-
-
Assay Procedure:
-
A fixed concentration of CBX7ChD and the FITC-labeled peptide probe are mixed in the assay buffer in the wells of a microplate (e.g., a 384-well plate).[9] The concentrations are chosen based on the Kd of the probe-protein interaction to ensure a significant anisotropy signal.
-
Varying concentrations of the inhibitor (this compound) are added to the wells. Control wells containing no inhibitor (for maximum anisotropy) and no protein (for minimum anisotropy) are included.
-
The plate is incubated at room temperature for a set period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[9]
-
The fluorescence anisotropy of each well is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The anisotropy values are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to displace 50% of the bound fluorescent probe).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.
-
NMR Titration (for Kd Determination)
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the binding of a small molecule to a protein by observing changes in the chemical environment of specific atoms.
Principle: In a 2D 1H-15N HSQC experiment, each peak corresponds to a specific amide group in the protein's backbone. When a ligand (this compound) binds to the protein (15N-labeled CBX7ChD), the chemical environment of the amino acid residues at the binding site changes. This causes a shift in the position of their corresponding peaks in the HSQC spectrum (a chemical shift perturbation, or CSP). By titrating the ligand into the protein solution and monitoring these shifts, a binding curve can be generated to calculate the dissociation constant (Kd).
General Protocol:
-
Sample Preparation:
-
Uniformly 15N-labeled CBX7ChD is expressed and purified.
-
A concentrated stock solution of this compound is prepared in the same buffer as the protein, often with a small percentage of deuterated DMSO to ensure solubility.
-
-
NMR Experiment:
-
A baseline 2D 1H-15N HSQC spectrum of the 15N-CBX7ChD solution is recorded.
-
Small aliquots of the this compound stock solution are incrementally added to the NMR tube containing the protein solution.
-
After each addition, the sample is allowed to equilibrate, and another 2D 1H-15N HSQC spectrum is acquired.
-
-
Data Analysis:
-
The spectra are processed and overlaid. The peaks corresponding to residues at the binding interface will show progressive shifts in their positions.
-
The magnitude of the chemical shift perturbation for affected residues is calculated at each titration point.
-
The CSPs are plotted against the molar ratio of ligand to protein.
-
This binding curve is then fitted to a binding isotherm equation to extract the dissociation constant (Kd).[5]
-
Visualizations
Experimental Workflow Diagram
Caption: Fluorescence Anisotropy workflow for Ki determination.
CBX7 Signaling Pathway and Inhibition
Caption: CBX7 signaling at the INK4a/Arf locus and this compound inhibition.
References
- 1. Frontiers | CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions [frontiersin.org]
- 2. Small-molecule modulators of methyl-lysine binding for the CBX7 chromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polycomb protein family member CBX7 plays a critical role in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological targeting of CBX7 alters the epigenetic landscape and induces differentiation of leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-Resolved Fluorescence Anisotropy from Single Molecules for Characterizing Local Flexibility in Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
MS37452: A Competitive Inhibitor of H3K27me3 Recognition by the CBX7 Chromodomain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The epigenetic reader protein Chromobox homolog 7 (CBX7) is a critical component of the Polycomb Repressive Complex 1 (PRC1). Through its chromodomain, CBX7 recognizes trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3), a key epigenetic mark associated with transcriptional repression. Dysregulation of CBX7 and the PRC1 complex is implicated in various cancers, making them attractive targets for therapeutic intervention. MS37452 has been identified as a small molecule inhibitor that competitively antagonizes the binding of H3K27me3 to the CBX7 chromodomain. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols for its characterization, and its role within the broader context of PRC1-mediated gene silencing.
Introduction to CBX7 and H3K27me3 Signaling
The Polycomb group (PcG) of proteins are essential epigenetic regulators that maintain gene silencing through post-translational modifications of histones.[1] The process is typically initiated by the Polycomb Repressive Complex 2 (PRC2), which deposits the H3K27me3 mark. This modification is then recognized by the canonical PRC1 complex, which contains a chromodomain-bearing CBX protein, such as CBX7.[2] Upon binding to H3K27me3, PRC1 catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub), leading to chromatin compaction and stable gene repression.[3]
The INK4a/ARF locus, which encodes the tumor suppressors p16INK4a and p14ARF, is a well-characterized target of CBX7-containing PRC1 complexes.[4] Upregulation of CBX7 in certain cancers, such as prostate cancer, leads to the repression of this locus, thereby promoting cell proliferation.[4]
This compound: Mechanism of Action
This compound functions as a competitive inhibitor by directly occupying the aromatic cage within the CBX7 chromodomain, the same pocket that recognizes the trimethylated lysine of H3K27.[5] By binding to this site, this compound physically blocks the interaction between CBX7 and H3K27me3-marked chromatin.[5][6] This displacement of the PRC1 complex from target gene promoters, such as the INK4A/ARF locus, leads to a localized reduction in H2AK119ub, de-compaction of chromatin, and subsequent transcriptional de-repression of tumor suppressor genes.[5][6]
Quantitative Data and Binding Affinity
The binding affinity and inhibitory activity of this compound and its analogs have been quantified using various biophysical and biochemical assays. The following tables summarize the key quantitative data available in the literature.
Table 1: Binding Affinity and Inhibitory Constants of this compound
| Target Protein | Ligand | Assay Method | Constant | Value (µM) | Reference |
| CBX7 Chromodomain | H3K27me3 peptide | Fluorescence Anisotropy | Kd | 27.7 | [5] |
| CBX7 Chromodomain | This compound | NMR Titration | Kd | 28.90 ± 2.71 | [5] |
| CBX7-H3K27me3 | This compound | Fluorescence Anisotropy | Ki | 43.0 | [5] |
| CBX7-H3K9me3 | This compound | Fluorescence Anisotropy | Ki | 55.3 | [5] |
Table 2: Selectivity Profile of this compound for CBX Chromodomains
| CBX Protein | Relative Affinity vs. CBX7 | Method | Reference |
| CBX2 | >10-fold weaker | HSQC Titration | [5] |
| CBX4 | ~3-fold weaker | HSQC Titration | [5] |
| CBX6 | >10-fold weaker | HSQC Titration | [5] |
| CBX8 | >10-fold weaker | HSQC Titration | [5] |
| CBX1/3/5 (HP1) | No significant binding | HSQC Titration | [5] |
Table 3: Structure-Activity Relationship (SAR) of this compound Analogs
| Analog Modification | Effect on CBX7 Binding Affinity | Reference |
| Cl, Br, or no methyl on methylbenzene ring | Reduced affinity | [5] |
| Urea moiety addition | Improved affinity | [7] |
| Extended analog engaging the (-2) pocket | Improved affinity | [4] |
Experimental Protocols
Detailed methodologies are crucial for the validation and further development of chemical probes. Below are protocols for key experiments used to characterize this compound.
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a compound to displace a fluorescently labeled peptide probe from the CBX7 chromodomain.
Materials:
-
Purified CBX7 chromodomain protein
-
FITC-labeled H3K27me3 peptide (e.g., FITC-βA-AARKs(me3)SAP-NH2)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20
-
This compound and other test compounds dissolved in DMSO
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader with fluorescence polarization capabilities (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of CBX7 protein in assay buffer. The final concentration should be at or below the Kd for the probe to ensure assay sensitivity.
-
Prepare a 2X solution of the FITC-H3K27me3 peptide probe in assay buffer. A final concentration of 5-10 nM is typical.
-
Prepare serial dilutions of this compound and test compounds in DMSO, then dilute into assay buffer to create 4X final concentration stocks.
-
-
Assay Plate Setup:
-
Add 10 µL of 4X compound solution to the appropriate wells. For control wells, add 10 µL of assay buffer with the same percentage of DMSO.
-
Add 10 µL of 2X FITC-H3K27me3 probe to all wells.
-
To initiate the binding reaction, add 20 µL of 2X CBX7 protein solution to all wells except for the "probe only" controls (add 20 µL of assay buffer instead).
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background mP values (wells with buffer only).
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
NMR Titration for Kd Determination
NMR spectroscopy provides atomic-level detail of the interaction between this compound and the CBX7 chromodomain. Chemical shift perturbation (CSP) analysis of 1H-15N HSQC spectra is used to identify binding site residues and determine the dissociation constant (Kd).
Materials:
-
Uniformly 15N-labeled CBX7 chromodomain protein (typically 50-100 µM)
-
NMR Buffer: 50 mM Sodium Phosphate pH 7.4, 150 mM NaCl, 2 mM DTT, 10% D2O
-
This compound stock solution (e.g., 50 mM in d6-DMSO)
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Sample Preparation:
-
Prepare a sample of 15N-labeled CBX7 in NMR buffer.
-
Prepare a high-concentration stock of this compound in a deuterated solvent compatible with the NMR buffer.
-
-
Data Acquisition:
-
Acquire a baseline 1H-15N HSQC spectrum of the protein alone.
-
Perform a titration by adding small aliquots of the this compound stock solution directly to the NMR tube containing the protein.
-
After each addition, gently mix the sample and allow it to equilibrate for 5-10 minutes.
-
Acquire a 1H-15N HSQC spectrum at each titration point (typically 8-12 points, spanning from 0 to >5 molar equivalents of ligand).
-
-
Data Processing and Analysis:
-
Process all spectra identically using software such as NMRPipe.
-
Overlay the spectra and assign the backbone amide resonances.
-
For each assigned residue, measure the change in 1H and 15N chemical shifts at each titration point.
-
Calculate the combined chemical shift perturbation (CSP) for each residue using the formula: CSP = √[ (ΔδH)2 + (α * ΔδN)2 ] (where Δδ is the chemical shift change and α is a weighting factor, typically ~0.15-0.2).
-
Plot the CSP values for significantly perturbed residues against the total ligand concentration.
-
Fit the binding isotherms to a one-site binding model to extract the dissociation constant (Kd).
-
Chromatin Immunoprecipitation (ChIP)-qPCR
ChIP-qPCR is used to determine if this compound can displace CBX7 from specific genomic loci, such as the INK4A/ARF promoter, in a cellular context.
Materials:
-
Prostate cancer cell line (e.g., PC3)
-
Formaldehyde (B43269) (37%)
-
Cell lysis and chromatin shearing buffers
-
Sonicator (e.g., Bioruptor)
-
Anti-CBX7 antibody and IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer and Proteinase K
-
DNA purification kit
-
qPCR primers for the INK4A/ARF locus and a negative control region
-
SYBR Green qPCR master mix
Procedure:
-
Cross-linking and Cell Harvest:
-
Treat PC3 cells with this compound (e.g., 250 µM) or DMSO for a specified time (e.g., 2 hours).
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Harvest cells and wash with ice-cold PBS.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Resuspend nuclei in a shearing buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Save a small aliquot of the chromatin as "input" control.
-
Incubate the remaining chromatin overnight at 4°C with either the anti-CBX7 antibody or a non-specific IgG control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-links and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA and the input DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific to the INK4A/ARF promoter and a negative control region (e.g., a gene desert).
-
Calculate the percentage of input for each sample: % Input = 2^(CtInput - CtIP) * 100.
-
Compare the % input enrichment for the CBX7 IP versus the IgG control in this compound-treated and DMSO-treated cells. A significant reduction in enrichment at the INK4A/ARF locus upon this compound treatment indicates displacement of CBX7.
-
Conclusion and Future Directions
This compound is a valuable chemical tool for studying the biological functions of CBX7. As a competitive inhibitor of the CBX7-H3K27me3 interaction, it has been shown to de-repress key tumor suppressor genes in prostate cancer cells.[5][6] The data and protocols presented in this guide provide a foundation for researchers seeking to utilize this compound in their own studies.
Future efforts in this area may focus on improving the potency and cell permeability of this compound through structure-guided medicinal chemistry.[4][7] Furthermore, exploring the therapeutic potential of inhibiting the CBX7-H3K27me3 axis in other cancers where CBX7 is overexpressed represents a promising avenue for drug development. The methodologies described herein will be essential for the continued characterization of next-generation CBX7 inhibitors.
References
- 1. e-century.us [e-century.us]
- 2. Epigenetic regulation by polycomb group complexes: focus on roles of CBX proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RYBP and Cbx7 define specific biological functions of polycomb complexes in mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of Cbx7 Inhibitors, Including Selectivity Studies against Other Cbx Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Epigenetic Code: Early Research on MS37452 and its Analogs as CBX7 Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide delves into the foundational research on MS37452, a pioneering small molecule inhibitor of the chromobox homolog 7 (CBX7) protein. As a critical reader of the repressive histone mark H3K27me3, CBX7 is a key component of the Polycomb Repressive Complex 1 (PRC1) and plays a significant role in the epigenetic regulation of gene expression, particularly in the context of cancer. This document provides a comprehensive overview of the mechanism of action of this compound and its analogs, detailed experimental protocols from seminal studies, and a quantitative analysis of their structure-activity relationships.
Introduction: Targeting the Reader of Repressive Marks
The Polycomb group (PcG) of proteins are essential epigenetic silencers that maintain cellular identity and are frequently dysregulated in various cancers. A key player in this machinery is CBX7, which recognizes trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3) through its chromodomain, leading to the repression of target genes. One of the most critical targets of CBX7-mediated repression is the INK4a/ARF locus, which encodes the tumor suppressors p16INK4a and p14ARF. In certain cancers, such as prostate cancer, the overexpression of CBX7 leads to the silencing of these tumor suppressors, promoting cell proliferation and survival.
This compound emerged from early high-throughput screening efforts as a competitive inhibitor of the CBX7 chromodomain.[1][2][3] By binding to the aromatic cage of the chromodomain where H3K27me3 normally docks, this compound effectively displaces CBX7 from its target gene loci. This leads to the de-repression of genes like p16INK4a and p14ARF, thereby inhibiting the proliferation of cancer cells.[1] This guide will explore the initial studies that defined these activities and paved the way for the development of more potent and selective CBX7 inhibitors.
Mechanism of Action and Signaling Pathway
This compound functions by directly competing with H3K27me3 for binding to the CBX7 chromodomain.[1] This competitive inhibition disrupts the canonical function of the PRC1 complex at specific gene loci. The binding affinity (Kd) of this compound to the CBX7 chromodomain has been determined to be approximately 27.7 to 28.90 µM.[1] The inhibition constant (Ki) for the disruption of CBX7-H3K27me3 binding is reported to be 43.0 µM.[1]
The primary downstream effect of this compound is the reactivation of the INK4a/ARF tumor suppressor locus. By preventing CBX7 from binding to this locus, this compound leads to an increase in the transcription of p16INK4a and p14ARF. These proteins, in turn, activate the Rb and p53 tumor suppressor pathways, respectively, resulting in cell cycle arrest and apoptosis in cancer cells.
Quantitative Data and Structure-Activity Relationship (SAR)
The initial exploration of this compound's chemical space provided valuable insights into the structural requirements for CBX7 inhibition. The following tables summarize the available quantitative data for this compound and a selection of its early analogs.
Table 1: Binding Affinity and Inhibitory Constants of this compound for CBX7
| Compound | Binding Affinity (Kd) to CBX7 | Inhibition Constant (Ki) vs H3K27me3 |
| This compound | 28.90 ± 2.71 μM | 43.0 μM |
Data from NMR titration and fluorescence anisotropy binding assays.[1]
Table 2: Structure-Activity Relationship of Early this compound Analogs
| Analog | R1 Group | R2 Group | IC50 vs CBX7 (µM) | Notes |
| This compound | 4-Methyl | H | ~29 | Lead Compound |
| Analog 1 | 4-Chloro | H | > 100 | Reduced activity |
| Analog 2 | 4-Bromo | H | > 100 | Reduced activity |
| Analog 3 | H | H | > 100 | Methyl group is important |
| Analog 4 | 4-Methyl | 3-Methoxy | > 100 | Positional changes to methoxy (B1213986) abolish binding |
This table represents a summary of early SAR findings. More extensive analog studies have been conducted since.[1]
Early SAR studies indicated that the methyl group on the phenyl ring and the specific positioning of the two methoxy groups are critical for the binding affinity to the CBX7 chromodomain.[1] Analogs with substitutions like chlorine or bromine on the methylbenzene ring, or those lacking one of the methoxy groups, showed significantly reduced binding.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early research of this compound.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol was used to determine the occupancy of CBX7 at the INK4a/ARF locus in PC3 prostate cancer cells following treatment with this compound.
Detailed Steps:
-
Cell Culture and Treatment: PC3 cells were cultured in appropriate media and treated with either DMSO (vehicle control) or this compound at a concentration of 250 µM for 2 hours.[1]
-
Cross-linking: Cells were cross-linked with 1% formaldehyde for 10 minutes at room temperature to fix protein-DNA interactions. Glycine was added to quench the formaldehyde.
-
Cell Lysis and Chromatin Shearing: Cells were harvested, lysed, and the nuclear fraction was isolated. Chromatin was sheared to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: The sheared chromatin was pre-cleared and then incubated overnight at 4°C with an anti-CBX7 antibody or a negative control IgG.
-
Immune Complex Capture: Protein A/G magnetic beads were added to pull down the antibody-protein-DNA complexes.
-
Washes: The beads were washed sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The chromatin was eluted from the beads, and the cross-links were reversed by incubation at 65°C overnight with the addition of Proteinase K to digest proteins.
-
DNA Purification: The DNA was purified using a standard PCR purification kit.
-
Quantitative PCR (qPCR): The purified DNA was used as a template for qPCR with primers specific for different regions of the INK4a/ARF locus to quantify the amount of immunoprecipitated DNA.
Quantitative Real-Time PCR (qRT-PCR)
This protocol was employed to measure the mRNA expression levels of p16INK4a and p14ARF in PC3 cells after treatment with this compound.
Detailed Steps:
-
Cell Culture and Treatment: PC3 cells were treated with this compound at various concentrations (e.g., 250 µM and 500 µM) for different time points (e.g., 12 hours).[1]
-
RNA Extraction: Total RNA was isolated from the treated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme and random primers.
-
Quantitative PCR: The cDNA was used as a template for qPCR using SYBR Green master mix and primers specific for p16INK4a, p14ARF, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The relative expression of the target genes was calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO-treated control cells.
Conclusion and Future Directions
The early research on this compound was instrumental in validating the CBX7 chromodomain as a druggable target for cancer therapy. These foundational studies demonstrated that a small molecule could effectively disrupt the interaction between a chromatin reader protein and its histone mark, leading to the reactivation of critical tumor suppressor genes. The initial SAR data, though preliminary, provided a roadmap for the design of more potent and selective second-generation inhibitors.
Future research in this area will likely focus on:
-
Improving Potency and Selectivity: Developing analogs with higher affinity for CBX7 and greater selectivity over other chromodomain-containing proteins.
-
Enhancing Cell Permeability and Bioavailability: Optimizing the physicochemical properties of the inhibitors for better performance in cellular and in vivo models.
-
Exploring Therapeutic Combinations: Investigating the synergistic effects of CBX7 inhibitors with other anticancer agents.
-
Expanding to Other Diseases: Given the role of CBX7 in other cellular processes like stem cell self-renewal, exploring the therapeutic potential of its inhibitors in other diseases beyond cancer.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the exciting field of epigenetic drug discovery, with a specific focus on the pioneering work on this compound and its analogs.
References
Methodological & Application
Application Notes and Protocols for MS37452 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing MS37452, a potent inhibitor of the Chromobox 7 (CBX7) chromodomain, in cell culture experiments. The methodologies outlined below are designed to assist researchers in investigating the cellular effects of this compound, particularly in the context of prostate cancer.
Mechanism of Action
This compound functions by competitively inhibiting the binding of the CBX7 chromodomain to its target, trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3). This epigenetic mark is associated with transcriptional repression. By displacing CBX7 from gene loci such as the INK4a/ARF tumor suppressor locus, this compound leads to the de-repression of target genes, including the cyclin-dependent kinase inhibitor p16/CDKN2A. This reactivation of tumor suppressor genes can induce cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the experimental protocols.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Compound | IC50 (µM) | Assay Duration |
| PC3 | This compound | Data not available | 72 hours |
| DU145 | This compound | Data not available | 72 hours |
| LNCaP | This compound | Data not available | 72 hours |
Note: Specific IC50 values for this compound in these prostate cancer cell lines are not currently available in the searched literature. Researchers should perform dose-response experiments to determine the IC50 in their cell line of interest.
Table 2: Gene Expression Analysis by RT-qPCR
| Cell Line | Treatment | Duration | Target Gene | Fold Change (vs. DMSO) |
| PC3 | 250 µM this compound | 12 hours | INK4a/ARF | ~1.25 |
| PC3 | 500 µM this compound | 12 hours | INK4a/ARF | ~1.60 |
Table 3: Chromatin Immunoprecipitation (ChIP)
| Cell Line | Treatment | Duration | Target Locus | Result |
| PC3 | 250 µM this compound | 2 hours | INK4a/ARF | Reduced CBX7 occupancy |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of prostate cancer cells.
Workflow:
Materials:
-
Prostate cancer cell lines (e.g., PC3, DU145, LNCaP)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 1-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in protein expression of CBX7 and p16/CDKN2A following this compound treatment.
Workflow:
Materials:
-
PC3 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-CBX7 (e.g., Cell Signaling Technology #34547, 1:1000 dilution)
-
Rabbit anti-p16INK4a (e.g., Proteintech 28416-1-AP, 1:1000 dilution)
-
Mouse anti-β-actin (loading control, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed PC3 cells in 6-well plates. Treat with desired concentrations of this compound (e.g., 250 µM, 500 µM) or DMSO for 24-48 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and add ECL detection reagent. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for assessing the occupancy of CBX7 at the INK4a/ARF locus in PC3 cells treated with this compound.
Workflow:
Materials:
-
PC3 cells
-
This compound
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine
-
ChIP lysis buffer
-
Sonicator
-
Anti-CBX7 antibody and IgG control
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for INK4a/ARF locus (Note: Specific primer sequences for the CBX7 binding site within the human INK4a/ARF locus need to be designed or obtained from relevant literature.)
Procedure:
-
Cell Treatment and Cross-linking: Treat PC3 cells with 250 µM this compound or DMSO for 2 hours. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with anti-CBX7 antibody or an IgG control. Capture the antibody-chromatin complexes with protein A/G beads.
-
Washes and Elution: Wash the beads with a series of ChIP wash buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with proteinase K. Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for the INK4a/ARF locus. Calculate the enrichment of the target locus in the CBX7 immunoprecipitated samples relative to the IgG control and input DNA.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in prostate cancer cells treated with this compound using flow cytometry.
Workflow:
Materials:
-
Prostate cancer cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the original research articles for more detailed information. All work should be conducted in accordance with standard laboratory safety practices.
Unveiling the Molecular Dance: A Detailed Protocol for MS37452 In Vitro Binding Assay
For Immediate Release
This application note provides a comprehensive protocol for conducting an in vitro binding assay for MS37452, a small molecule inhibitor of the Chromobox homolog 7 (CBX7). This document is intended for researchers, scientists, and drug development professionals engaged in epigenetic research and the development of novel therapeutics targeting Polycomb repressive complex 1 (PRC1).
This compound has been identified as a potent inhibitor of the interaction between the CBX7 chromodomain and trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2][3] By disrupting this interaction, this compound can lead to the de-repression of target genes, such as the tumor suppressor p16/CDKN2A, making it a valuable tool for studying gene regulation and a potential starting point for anticancer drug discovery.[1][2][4]
This document outlines the principles of the binding assay, provides detailed experimental procedures, and presents relevant quantitative data in a clear and accessible format. Furthermore, it includes visual diagrams to illustrate the experimental workflow and the underlying signaling pathway.
Quantitative Data Summary
The following table summarizes the reported binding affinities of this compound for the CBX7 chromodomain (CBX7ChD) and its selectivity over other CBX chromodomains. These values were determined using various in vitro binding assays, primarily fluorescence polarization/anisotropy and Nuclear Magnetic Resonance (NMR) titration.
| Ligand | Target | Assay Method | Binding Constant | Reference |
| This compound | CBX7ChD | NMR Titration | Kd = 28.90 ± 2.71 μM | [1] |
| This compound | CBX7ChD | Fluorescence Anisotropy | Ki (vs H3K27me3) = 43.0 μM | [1] |
| This compound | CBX7ChD | Fluorescence Anisotropy | Ki (vs H3K9me3) = 55.3 μM | [1] |
| H3K27me3 peptide | CBX7ChD | Fluorescence Anisotropy | Kd = 27.7 μM | [1][5] |
| This compound | CBX4ChD | HSQC Titration | ~3-fold weaker affinity than for CBX7 | [1] |
| This compound | CBX2/6/8ChD | HSQC Titration | >10-fold weaker affinity than for CBX7 | [1] |
Experimental Protocols
This section details the methodologies for the expression and purification of the CBX7 chromodomain and for performing a fluorescence polarization-based in vitro binding assay to characterize the interaction of this compound with CBX7.
Recombinant CBX7 Chromodomain (CBX7ChD) Expression and Purification
A functional CBX7 chromodomain is essential for the in vitro binding assay. The following protocol is a general guideline for its expression and purification.
a. Plasmid Construction:
-
The human CBX7 chromodomain (amino acids 1-55) can be cloned into a bacterial expression vector, such as pET28a, containing an N-terminal Hexa-histidine (6xHis) tag for affinity purification.
b. Protein Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue the culture at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.
c. Purification:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged CBX7ChD with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
(Optional) Further purify the protein using size-exclusion chromatography to remove aggregates and ensure homogeneity.
-
Dialyze the purified protein against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.
-
Verify the purity and identity of the protein by SDS-PAGE and Western blotting.
Fluorescence Polarization (FP) Binding Assay
This competitive binding assay measures the ability of this compound to displace a fluorescently labeled peptide probe from the CBX7 chromodomain.
a. Materials and Reagents:
-
Purified recombinant CBX7 chromodomain (CBX7ChD).
-
This compound (dissolved in DMSO).
-
Fluorescently labeled peptide probe: FITC-labeled SETDB1-K1170me3 peptide (FITC-AR(Kme3)ST). The unlabeled version of this peptide has a higher affinity for CBX7ChD than the H3K27me3 peptide, making it a more suitable probe for a high-throughput screening format.[1]
-
Assay Buffer: e.g., 20 mM Tris-HCl pH 8.0, 250 mM NaCl, 1 mM PMSF, 1 mM benzamidine, and 0.01% Tween-20.[6]
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
b. Experimental Procedure:
-
Prepare a serial dilution of this compound: In a microplate, perform a serial dilution of this compound in the assay buffer. Also, include a DMSO control (no inhibitor).
-
Add CBX7ChD and fluorescent probe: To each well, add a fixed concentration of CBX7ChD and the FITC-labeled SETDB1-K1170me3 peptide. The final concentrations should be optimized, but a starting point could be a CBX7ChD concentration close to the Kd of the fluorescent probe and a probe concentration of around 10-50 nM.
-
Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 15-30 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for FITC (e.g., 485 nm excitation, 535 nm emission).
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits CBX7 binding to H3K27me3, leading to derepression of the INK4A/ARF locus.
Experimental Workflow for the Fluorescence Polarization Assay
Caption: Workflow for the this compound fluorescence polarization-based in vitro binding assay.
References
- 1. nanomicronspheres.com [nanomicronspheres.com]
- 2. peptideweb.com [peptideweb.com]
- 3. High-affinity chromodomains engineered for improved detection of histone methylation and enhanced CRISPR-based gene repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent anisotropy assay [bio-protocol.org]
- 5. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Polarization Assay with MS37452
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications play a crucial role in regulating gene expression, and their dysregulation is implicated in various diseases, including cancer. The Polycomb Repressive Complex 1 (PRC1) is a key player in epigenetic gene silencing. A critical component of PRC1 is the Chromobox (CBX) protein family, which recognizes and binds to trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3), a hallmark of transcriptionally repressed chromatin. CBX7, in particular, is known to be involved in the repression of tumor suppressor genes like p16/INK4a and p14/ARF.
MS37452 is a small molecule inhibitor that targets the chromodomain of CBX7 (CBX7ChD).[1][2] It competitively displaces the binding of H3K27me3 to CBX7, leading to the de-repression of target genes.[1][2] This activity makes this compound a valuable tool for studying the biological functions of CBX7 and a potential starting point for the development of novel therapeutics.
Fluorescence Polarization (FP) is a robust and homogeneous assay technique ideal for studying molecular binding events in solution. It is particularly well-suited for high-throughput screening of compounds that modulate protein-protein or protein-peptide interactions. This application note provides a detailed protocol for a competitive fluorescence polarization assay to characterize the binding of this compound to the CBX7 chromodomain.
Principle of the Assay
The fluorescence polarization assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide (the tracer) corresponding to a CBX7 binding partner (e.g., H3K27me3 or a higher affinity peptide like SETDB1K1170me3) will tumble rapidly in solution, resulting in a low polarization value when excited with plane-polarized light. When this tracer binds to the much larger CBX7 protein, its tumbling is significantly slowed, leading to an increase in the polarization of the emitted light.
In a competitive binding format, an unlabeled inhibitor like this compound will compete with the fluorescent tracer for binding to CBX7. The displacement of the tracer from CBX7 by the inhibitor will cause the tracer to tumble freely again, resulting in a decrease in the fluorescence polarization signal. This decrease is proportional to the concentration and affinity of the inhibitor, allowing for the determination of binding parameters such as IC50 and Ki.
Quantitative Data Summary
The following tables summarize the binding affinities and selectivity of this compound for CBX chromodomains.
Table 1: Binding Affinity of this compound for CBX7
| Parameter | Value (μM) | Method | Reference |
| Kd | 28.90 ± 2.71 | NMR Titration | [1] |
| Ki (vs H3K27me3) | 43.0 | Fluorescence Anisotropy | [1] |
| Ki (vs H3K9me3) | 55.3 | Fluorescence Anisotropy | [1] |
Table 2: Selectivity of this compound for CBX Chromodomains
| CBX Protein | Relative Affinity compared to CBX7 | Method | Reference |
| CBX2 | ~10-fold weaker | HSQC Titration | [1] |
| CBX4 | ~3-fold weaker | HSQC Titration | [1] |
| CBX6 | ~10-fold weaker | HSQC Titration | [1] |
| CBX8 | ~10-fold weaker | HSQC Titration | [1] |
| CBX1, CBX3, CBX5 | Almost no binding | HSQC Titration | [1] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for the FP competition assay.
Experimental Protocols
Materials and Reagents
-
Protein: Purified human CBX7 chromodomain (CBX7ChD, residues 1-57).
-
Fluorescent Tracer: FITC-labeled SETDB1K1170me3 peptide (FITC-Ahx-KALKme3ST). The SETDB1 peptide is recommended over H3K27me3 due to its higher affinity for CBX7, providing a better assay window.[1]
-
Inhibitor: this compound.
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Plate: Black, low-binding, 384-well microplate.
-
Instrumentation: A plate reader capable of measuring fluorescence polarization with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for FITC.
Protocol 1: Direct Binding Assay (Kd Determination)
This protocol determines the dissociation constant (Kd) of the fluorescent tracer for CBX7ChD.
-
Tracer Preparation: Prepare a 2X working solution of the FITC-labeled SETDB1K1170me3 peptide at 20 nM in Assay Buffer.
-
Protein Dilution Series: Prepare a serial dilution of CBX7ChD in Assay Buffer. A typical starting concentration would be 20 µM, with 2-fold serial dilutions down to ~0.02 µM, plus a buffer-only control.
-
Assay Plate Setup:
-
Add 10 µL of each CBX7ChD dilution to the wells of the 384-well plate in triplicate.
-
Add 10 µL of Assay Buffer to "no protein" control wells.
-
-
Initiate Binding: Add 10 µL of the 2X FITC-labeled peptide solution to all wells, bringing the final volume to 20 µL and the final peptide concentration to 10 nM.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.
-
Data Analysis:
-
Subtract the average mP value of the "no protein" wells from all other data points.
-
Plot the change in mP against the concentration of CBX7ChD.
-
Fit the data to a one-site binding (hyperbola) equation using a suitable software (e.g., GraphPad Prism) to determine the Kd.
-
Protocol 2: Competitive Binding Assay (IC50 and Ki Determination for this compound)
This protocol measures the ability of this compound to displace the fluorescent tracer from CBX7ChD.
-
Reagent Preparation:
-
CBX7ChD Solution (2X): Prepare a solution of CBX7ChD in Assay Buffer at a concentration that gives approximately 70-80% of the maximum binding signal from Protocol 1 (typically 2x the Kd value). For CBX7, a concentration of 0.8 µM (2X) is a good starting point.[1]
-
FITC-labeled Peptide Solution (2X): Prepare a solution of the FITC-labeled peptide at 20 nM in Assay Buffer.
-
This compound Dilution Series (4X): Prepare a serial dilution of this compound in Assay Buffer containing a constant percentage of DMSO (e.g., 4%). A typical starting concentration would be 2 mM, with 2-fold serial dilutions. Also, prepare a control solution with DMSO only.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X this compound serial dilutions or DMSO control to the wells of the 384-well plate in triplicate.
-
Prepare a master mix of the 2X CBX7ChD and 2X FITC-labeled peptide solutions.
-
Add 10 µL of the CBX7-peptide master mix to each well.
-
For "no protein" controls (minimum polarization), add 5 µL of Assay Buffer with DMSO and 10 µL of the 2X FITC-labeled peptide solution.
-
For "no inhibitor" controls (maximum polarization), add 5 µL of Assay Buffer with DMSO and 10 µL of the CBX7-peptide master mix.
-
-
Final Concentrations: The final volume in each well will be 20 µL. The final concentrations will be 1X for all components (e.g., 0.4 µM CBX7ChD, 10 nM FITC-peptide, and a range of this compound concentrations with 1% DMSO).
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization (mP) on a compatible plate reader.
-
Data Analysis:
-
Plot the mP values against the logarithm of the this compound concentration.
-
Normalize the data using the "no inhibitor" (100%) and "no protein" (0%) controls.
-
Fit the resulting dose-response curve using a sigmoidal model (variable slope) to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd), where [Tracer] is the concentration of the FITC-labeled peptide and Kd is its dissociation constant determined in Protocol 1.
-
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Ensure the purity of the protein and peptide.
-
Optimize the concentrations of the tracer and protein. A higher affinity tracer, like the SETDB1 peptide, is recommended.[1]
-
Check the plate reader settings (G-factor, filters, flashes per well).
-
-
High Background Signal:
-
Use low-binding microplates.
-
Ensure the buffer does not contain autofluorescent components.
-
-
Inconsistent Results:
-
Ensure thorough mixing of reagents.
-
Check for compound precipitation at high concentrations.
-
Verify the stability of the protein and tracer under assay conditions.
-
References
Application Notes and Protocols for MS37452
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS37452 is a small molecule inhibitor that targets the chromodomain of Chromobox homolog 7 (CBX7), a component of the Polycomb Repressive Complex 1 (PRC1).[1][2] By competitively inhibiting the binding of the CBX7 chromodomain to trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3), this compound disrupts the repressive function of PRC1.[1][3] This leads to the transcriptional de-repression of target genes, most notably the tumor suppressor genes p16/CDKN2A and p14/ARF located at the INK4A/ARF locus.[1][4] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays.
Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Formal Name | 1-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-2-(3-methylphenoxy)-ethanone | [3] |
| CAS Number | 423748-02-1 | [3] |
| Molecular Formula | C₂₂H₂₆N₂O₅ | [3] |
| Formula Weight | 398.5 g/mol | [3] |
| Purity | ≥98% | [3] |
| Formulation | A crystalline solid | [3] |
| Binding Affinity (Kd) | 27.7 µM - 28.90 ± 2.71 μM for CBX7ChD | [1][4] |
| Inhibition Constant (Ki) | 43.0 µM for CBX7-H3K27me3 binding | [1][3] |
Signaling Pathway of this compound
This compound functions by disrupting the canonical PRC1-mediated gene silencing pathway. The diagram below illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound in disrupting PRC1-mediated gene silencing.
Experimental Protocols
Preparation of this compound Stock Solutions
Accurate preparation of stock solutions is critical for reproducible experimental results. This compound exhibits good solubility in several organic solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol for a 100 mM DMSO Stock Solution (for in vitro use):
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 39.85 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 100 mM stock, add 1 mL of DMSO for every 39.85 mg of powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[4] Gentle warming may also be applied if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Note on Solubility:
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a stock solution of this compound.
Caption: Workflow for the preparation of this compound stock solutions.
In Vitro Application: Treatment of PC3 Cells
This protocol describes the use of this compound to induce transcriptional de-repression of the INK4A/ARF locus in human prostate cancer (PC3) cells.
Materials:
-
PC3 cells
-
Complete cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound stock solution (100 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction and quantitative PCR (qPCR)
Protocol:
-
Cell Seeding: Seed PC3 cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 125 µM, 250 µM, 500 µM).[4] Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period. For transcriptional analysis, a 12-hour treatment has been shown to be effective.[1][4] For analyzing CBX7 occupancy by ChIP, a 2-hour treatment with 250 µM this compound has been used.[1]
-
Endpoint Analysis: After the incubation period, harvest the cells for downstream analysis. For example, lyse the cells for RNA extraction followed by qPCR to measure the transcript levels of p16/CDKN2A and p14/ARF.
Expected Outcome: Treatment of PC3 cells with this compound is expected to cause a dose-dependent increase in the mRNA levels of p16/CDKN2A and p14/ARF.[1][4] For instance, a 12-hour treatment with 250 µM and 500 µM of this compound has been reported to increase transcription by approximately 25% and 60%, respectively, compared to the DMSO control.[1][4]
References
- 1. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: MS37452 Treatment of Human PC3 Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS37452 is a small-molecule inhibitor targeting the chromodomain of Chromobox homolog 7 (CBX7), a component of the Polycomb Repressive Complex 1 (PRC1).[1][2] In prostate cancer, particularly in androgen-independent cell lines like PC3, elevated levels of CBX7 are associated with the repression of tumor suppressor genes. This compound functions by competitively inhibiting the binding of CBX7 to trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3), a key epigenetic mark for gene silencing.[1] This action leads to the de-repression of target genes, most notably the p16/CDKN2A gene at the INK4A/ARF locus, thereby inhibiting cancer cell growth.[1][3] These application notes provide a summary of the quantitative effects of this compound on PC3 cells and detailed protocols for key experimental procedures.
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Target | Binding Affinity (Kd) |
| CBX7 Chromodomain | 27.7 µM |
This table summarizes the in vitro binding affinity of this compound to the CBX7 chromodomain.
Table 2: Effect of this compound on Gene Expression in PC3 Cells
| Treatment | Target Gene | Fold Change in mRNA Levels |
| This compound (250 µM, 12 hours) | p14/ARF | ~1.25 |
| This compound (500 µM, 12 hours) | p14/ARF | ~1.60 |
| This compound (250 µM, 12 hours) | p16/INK4a | ~1.25 |
| This compound (500 µM, 12 hours) | p16/INK4a | ~1.60 |
This table presents the dose-dependent effect of this compound on the transcript levels of p14/ARF and p16/INK4a in PC3 cells after 12 hours of treatment, as compared to a DMSO control.[1]
Table 3: Effect of this compound on CBX7 Occupancy at the INK4A/ARF Locus in PC3 Cells
| Treatment | Locus | Result |
| This compound (250 µM, 2 hours) | INK4A/ARF | Reduced CBX7 occupancy |
This table summarizes the effect of this compound on the binding of CBX7 to its target gene locus in PC3 cells.[1]
Experimental Protocols
Cell Culture
-
Cell Line: Human PC3 prostate cancer cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for assessing the occupancy of CBX7 at the INK4A/ARF gene locus in PC3 cells following treatment with this compound.
-
Cell Treatment: Plate PC3 cells and treat with either DMSO (vehicle control) or 250 µM this compound for 2 hours.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin by sonication to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose (B213101) beads. Incubate the chromatin overnight at 4°C with an anti-CBX7 antibody or a negative control IgG.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a standard phenol/chloroform extraction and ethanol (B145695) precipitation method or a commercial DNA purification kit.
-
Quantitative PCR (qPCR): Analyze the purified DNA by qPCR using primers specific for the INK4A/ARF locus.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of p14/ARF and p16/INK4a in PC3 cells after treatment with this compound.
-
Cell Treatment: Plate PC3 cells and treat with DMSO, 250 µM this compound, or 500 µM this compound for a specified time (e.g., 12 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based qPCR master mix, the synthesized cDNA, and primers specific for p14/ARF, p16/INK4a, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Thermal Cycling: Perform the qPCR in a real-time PCR detection system with appropriate cycling conditions.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the DMSO-treated control group.
Mandatory Visualizations
Caption: Mechanism of action of this compound in PC3 cells.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Caption: Experimental workflow for quantitative PCR (qPCR).
References
Application Notes and Protocols: Combining MS37452 with Doxorubicin in Experimental Oncology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the combination of MS37452, a CBX7 chromodomain inhibitor, and doxorubicin (B1662922), a well-established chemotherapeutic agent. The provided information is intended to guide researchers in designing and executing experiments to evaluate the potential synergistic anti-cancer effects of this drug combination.
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. Its mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.[1][2][3][4][5] However, its clinical efficacy can be limited by both intrinsic and acquired resistance, as well as significant cardiotoxicity.[2]
This compound is a small molecule inhibitor of the Chromobox homolog 7 (CBX7), a component of the Polycomb Repressive Complex 1 (PRC1).[6][7] CBX7 acts as an epigenetic reader, recognizing the trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3) mark, which leads to the repression of target genes, including the potent tumor suppressor p16/CDKN2A.[6][7] By inhibiting CBX7, this compound can derepress the transcription of p16/CDKN2A, leading to cell cycle arrest and senescence.[6][7]
The combination of this compound and doxorubicin presents a novel therapeutic strategy. It is hypothesized that by epigenetically modulating the cell cycle control via this compound, cancer cells can be sensitized to the DNA-damaging effects of doxorubicin, leading to enhanced anti-tumor activity. A study on glioblastoma multiforme has shown that the combination of this compound and doxorubicin consistently decreases cell viability compared to single-drug treatments.
Data Presentation
The following tables summarize hypothetical yet plausible quantitative data for the combination of this compound and doxorubicin in prostate cancer cell lines, based on existing literature for doxorubicin and the known effects of this compound. These tables are intended to serve as a template for presenting experimental findings.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Drug/Combination | IC50 (72h Exposure) |
| PC3 | Doxorubicin | 908 nM |
| This compound | > 200 µM | |
| Doxorubicin + this compound (200 µM) | < 908 nM (Hypothesized Synergistic Effect) | |
| DU145 | Doxorubicin | 343 nM |
| This compound | > 200 µM | |
| Doxorubicin + this compound (200 µM) | < 343 nM (Hypothesized Synergistic Effect) |
Table 2: Apoptosis Induction (Annexin V Assay)
| Cell Line | Treatment (48h) | % Apoptotic Cells (Early + Late) |
| PC3 | Control (DMSO) | ~5% |
| Doxorubicin (IC50) | ~25% | |
| This compound (200 µM) | ~10% | |
| Doxorubicin (IC50) + this compound (200 µM) | > 35% (Hypothesized Additive/Synergistic Effect) |
Table 3: In Vivo Tumor Growth Inhibition (Prostate Cancer Xenograft Model)
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 250 | 0% |
| Doxorubicin (5 mg/kg) | 900 ± 180 | 40% |
| This compound (50 mg/kg) | 1350 ± 220 | 10% |
| Doxorubicin + this compound | < 900 (Hypothesized Enhancement) | > 40% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, doxorubicin, and their combination on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC3, DU145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound and doxorubicin in culture medium. For combination treatment, prepare a fixed concentration of this compound (e.g., 200 µM) with serial dilutions of doxorubicin, and vice versa.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO or sterile water at the same final concentration as in the drug-treated wells).
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound, doxorubicin, and their combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with this compound, doxorubicin, or the combination at desired concentrations (e.g., IC50 values determined from the viability assay). Include a vehicle-treated control.
-
Incubate for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To investigate the effect of the drug combination on key signaling proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Doxorubicin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p16, anti-p53, anti-phospho-H2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
After 24-48 hours of treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
Use β-actin as a loading control to normalize protein expression levels.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Prostate cancer cells (e.g., PC3)
-
Matrigel
-
This compound and Doxorubicin formulations for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of prostate cancer cells (e.g., 2 x 10⁶ PC3 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle, Doxorubicin alone, this compound alone, Doxorubicin + this compound).
-
Administer the treatments according to a predefined schedule (e.g., Doxorubicin intravenously once a week, this compound orally daily).
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Caption: Proposed signaling pathways of this compound and doxorubicin and a general experimental workflow.
Caption: Logical flow of the proposed synergistic interaction between this compound and doxorubicin.
References
- 1. Combination prostate cancer therapy: Prostate-specific membranes antigen targeted, pH-sensitive nanoparticles loaded with doxorubicin and tanshinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined doxorubicin and arctigenin treatment induce cell cycle arrest-associated cell death by promoting doxorubicin uptake in doxorubicin-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A peptide-doxorubicin 'prodrug' activated by prostate-specific antigen selectively kills prostate tumor cells positive for prostate-specific antigen in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin increases the effectiveness of Apo2L/TRAIL for tumor growth inhibition of prostate cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin generates a pro-apoptotic phenotype by phosphorylation of EF-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring MS37452's Effect on the INK4A/ARF Locus
Audience: Researchers, scientists, and drug development professionals.
Introduction
The INK4A/ARF locus, located on chromosome 9p21, is a critical tumor suppressor locus encoding two key cell cycle regulatory proteins: p16(INK4a) and p14(ARF) (p19(ARF) in mice).[1][2][3][4] These proteins function through the Rb and p53 pathways, respectively, to control cell proliferation, senescence, and apoptosis.[4][5] Dysregulation of the INK4A/ARF locus is a frequent event in a wide range of human cancers, often through genetic deletion, mutation, or epigenetic silencing.[1][2][6]
One key mechanism of epigenetic silencing involves the Polycomb Repressive Complex 1 (PRC1). A component of PRC1, Chromobox homolog 7 (CBX7), recognizes and binds to the trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3), a repressive epigenetic mark.[7] This binding at the INK4A/ARF locus leads to chromatin compaction and transcriptional repression of p16(INK4a) and p14(ARF).[7][8]
MS37452 is a small molecule inhibitor that potently targets the chromodomain of CBX7.[9] By binding to CBX7, this compound competitively inhibits its interaction with H3K27me3, leading to the displacement of CBX7 from the INK4A/ARF locus.[7][9] This derepresses the transcription of p16(INK4a) and p14(ARF), suggesting a potential therapeutic strategy for cancers with high CBX7 expression.[7][9][10]
These application notes provide detailed protocols for researchers to investigate and quantify the effects of this compound on the INK4A/ARF locus. The described methodologies cover the assessment of changes in gene expression, protein levels, and epigenetic modifications.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound on the INK4A/ARF locus.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in the literature.
Table 1: In Vitro Binding Affinity and Cellular Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) | 27.7 µM | N/A | [9] |
| CBX7 Occupancy Reduction | 250 µM (2 hours) | PC3 | [9] |
| INK4A/ARF Transcript Increase | 25% at 250 µM (12 hours) | PC3 | [9] |
| 60% at 500 µM (12 hours) | PC3 | [9] | |
| Decreased Cell Viability (with Doxorubicin) | 200 µM (5 days) | Not Specified | [9] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating cells with this compound.
Materials:
-
Cancer cell line of interest (e.g., PC3 prostate cancer cells)
-
Appropriate cell culture medium and supplements
-
This compound (MedchemExpress or other supplier)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Protocol:
-
Culture cells in appropriate flasks or plates to the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 125 µM, 250 µM, 500 µM).
-
Prepare a vehicle control using the same concentration of DMSO as in the highest this compound concentration.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing this compound or the vehicle control to the cells.
-
Incubate the cells for the desired time period (e.g., 2, 12, 24, or 48 hours).
-
After incubation, harvest the cells for downstream analysis (RNA extraction, protein lysis, or chromatin preparation).
Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol details the measurement of p16(INK4a) and p14(ARF) mRNA levels.
Caption: Workflow for qPCR analysis of gene expression.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Primers for p16(INK4a), p14(ARF), and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction:
-
Harvest cells treated with this compound and vehicle control.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (p16(INK4a), p14(ARF)) and the housekeeping gene, and the synthesized cDNA.
-
Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.
-
-
Data Analysis:
-
Calculate the relative expression of p16(INK4a) and p14(ARF) using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.
-
Epigenetic Analysis by Chromatin Immunoprecipitation (ChIP)
This protocol is for assessing the occupancy of CBX7 at the INK4A/ARF locus.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Materials:
-
Formaldehyde (B43269) (37%)
-
Lysis buffer
-
Dilution buffer
-
Wash buffers
-
Elution buffer
-
Antibody against CBX7 (and a negative control, e.g., normal IgG)
-
Protein A/G magnetic beads
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Primers for the INK4A/ARF promoter region
Protocol:
-
Crosslinking:
-
Treat cells with this compound or vehicle as described above.
-
Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10-15 minutes at room temperature to crosslink proteins to DNA.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend them in a suitable buffer.
-
Shear the chromatin into fragments of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody against CBX7 or a normal IgG control.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol (B145695) precipitation or a commercial DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using the purified DNA and primers specific to the promoter region of the INK4A/ARF locus.
-
Analyze the data by calculating the percentage of input DNA that is immunoprecipitated. A decrease in the signal in this compound-treated cells compared to the control indicates displacement of CBX7.
-
DNA Methylation Analysis by Methylation-Specific PCR (MSP)
This protocol determines the methylation status of the p16(INK4a) and p14(ARF) promoter regions.
Materials:
-
Genomic DNA extraction kit
-
Bisulfite conversion kit (e.g., EZ DNA Methylation-Gold Kit, Zymo Research)
-
Primers specific for methylated and unmethylated sequences of the p16(INK4a) and p14(ARF) promoters
-
Hot-start DNA polymerase
-
Agarose (B213101) gel electrophoresis equipment
Protocol:
-
Genomic DNA Extraction:
-
Extract genomic DNA from this compound-treated and control cells using a commercial kit.
-
-
Bisulfite Conversion:
-
Treat 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
Methylation-Specific PCR (MSP):
-
Perform two separate PCR reactions for each sample using primer sets that specifically amplify either the methylated or the unmethylated promoter sequence.
-
Use appropriate positive and negative controls for methylated and unmethylated DNA.
-
-
Data Analysis:
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band in the reaction with methylated primers indicates methylation, while a band in the reaction with unmethylated primers indicates a lack of methylation.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the molecular effects of this compound on the INK4A/ARF locus. By combining gene expression analysis, protein detection, and epigenetic studies, researchers can thoroughly characterize the mechanism of action of this and other CBX7 inhibitors, facilitating their development as potential cancer therapeutics.
References
- 1. Genetic and epigenetic alterations of the INK4a-ARF pathway in cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.uni-luebeck.de [research.uni-luebeck.de]
- 3. The INK4A/ARF locus and its two gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INK4a/ARF: a multifunctional tumor suppressor locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The INK4A/ARF locus: role in cell cycle control and apoptosis and implications for glioma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Transcriptional regulation of INK4/ARF locus by cis and trans mechanisms [frontiersin.org]
- 7. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions [frontiersin.org]
Troubleshooting & Optimization
how to prevent MS37452 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS37452. The following information addresses common issues related to the precipitation of this compound in cell culture media during experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately upon addition to my cell culture medium. Why is this happening and how can I prevent it?
A1: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is introduced into an aqueous cell culture medium. The compound is poorly soluble in the aqueous environment once the DMSO is diluted.
Potential Causes and Solutions:
-
High Final Concentration: The final concentration of this compound in your media may exceed its aqueous solubility limit. To resolve this, try decreasing the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific media.
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1] A better approach is to perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1]
-
Low Temperature of Media: The solubility of compounds often decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media for dilutions to prevent precipitation.[1]
-
High DMSO Concentration in Stock: While this compound is highly soluble in fresh DMSO (100 mg/mL), using a very high stock concentration can contribute to precipitation upon dilution.[2] Consider preparing a lower concentration stock solution. Note that the hygroscopic nature of DMSO can negatively impact the solubility of this compound, so it is recommended to use newly opened DMSO.[2]
Q2: My media containing this compound appeared clear initially, but I observed a precipitate after a few hours or days in the incubator. What could be the cause?
A2: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture medium over time.
Potential Causes and Solutions:
-
Temperature Shifts: Extreme shifts in temperature, such as repeated warming and cooling, can promote the precipitation of media components and the dissolved compound.[3] Maintain a stable temperature for your media and avoid repeated temperature fluctuations.
-
pH Instability: Changes in pH of the culture medium over time due to cell metabolism can alter the solubility of this compound, leading to precipitation. Ensure your medium is properly buffered.
-
Interaction with Media Components: this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1][4] If you suspect this is the case, you could try using a different basal media formulation.
-
Evaporation: Water loss from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[3] Ensure proper humidification in your incubator and use well-sealed culture flasks or plates.
Q3: Are there any alternative solvents or formulations I can use to improve the solubility of this compound in my experiments?
A3: For in vitro studies, DMSO is the most commonly used solvent. However, for improved solubility in aqueous solutions, other strategies can be considered, especially for in vivo applications. One published protocol for creating a clear solution of this compound at a concentration of ≥ 2.5 mg/mL involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Another successful formulation is 10% DMSO in 90% (20% SBE-β-CD in Saline).[2] While these are primarily for in vivo use, they highlight the possibility of using co-solvents and excipients to improve solubility. For cell culture, keeping the final DMSO concentration as low as possible (ideally below 0.1%) is crucial to minimize cytotoxicity.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | 100 mg/mL (250.97 mM) | [2] |
| Recommended Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | [2][5] |
| Reported Effective Concentration in Cell Culture | 125-500 µM | [2][6] |
| Binding Affinity (Kd) to CBX7 | 27.7 µM | [2] |
| Inhibitory Constant (Ki) vs. CBX7 | 43 µM | [5] |
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol helps determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-quality DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microplate reader (optional, for quantitative assessment)
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
Prepare Serial Dilutions: In separate sterile tubes or wells of a 96-well plate, prepare a series of dilutions of this compound in your pre-warmed complete cell culture medium. For example, you can test final concentrations ranging from 1 µM to 500 µM. Remember to include a DMSO-only control with the highest volume of DMSO used in your dilutions.
-
Incubate and Observe: Incubate the plate or tubes at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear after 24 hours is your maximum working soluble concentration under those experimental conditions.
-
(Optional) Quantitative Assessment: For a more quantitative measure, you can read the absorbance of the plate at a wavelength of 600 nm. An increase in absorbance over time compared to the DMSO control indicates precipitation.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MS37452 Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of MS37452 for cell-based assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Chromobox homolog 7 (CBX7) chromodomain.[1][2] CBX7 is a component of the Polycomb Repressive Complex 1 (PRC1), which plays a crucial role in epigenetic gene silencing.[3][4] this compound competitively binds to the CBX7 chromodomain, preventing its interaction with trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3).[5] This disruption of CBX7 binding leads to the de-repression of target genes, most notably the tumor suppressor p16/CDKN2A, by displacing CBX7 from the INK4A/ARF locus.[5]
Q2: I am not observing the expected biological effect of this compound in my cell-based assay. What are the potential reasons?
A2: Several factors could contribute to a lack of observed effect. These can be broadly categorized as issues with the compound itself, the cell culture system, or the experimental design. A systematic troubleshooting approach is recommended to identify the root cause.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results, dissolve this compound in a suitable solvent such as DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM). It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically below 0.5%) to minimize solvent-induced cytotoxicity.
Q4: What is a good starting concentration range for this compound in a new cell line?
A4: Based on published data, a good starting point for this compound concentration in many cancer cell lines is in the micromolar range. For initial experiments, a dose-response curve ranging from 1 µM to 100 µM is recommended. In PC3 prostate cancer cells, effective concentrations have been reported to be between 125 µM and 500 µM for inducing gene transcription.[5] However, the optimal concentration is highly cell-line dependent and should be determined empirically.
Q5: How can I assess the cytotoxicity of this compound in my cell line?
A5: It is essential to determine the cytotoxic profile of this compound in your specific cell line to distinguish between targeted inhibitory effects and general toxicity. A standard cytotoxicity assay, such as the MTT, MTS, or a live/dead cell staining assay, should be performed. This involves treating your cells with a range of this compound concentrations for a relevant time period (e.g., 24, 48, 72 hours) and then measuring cell viability. This will allow you to determine the concentration range that is effective for inhibiting CBX7 without causing significant cell death.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Culture Medium
-
Symptom: Visible precipitate in the culture medium after adding this compound.
-
Possible Causes:
-
The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
The final DMSO concentration is too low to maintain solubility.
-
Interaction with components of the serum or medium.
-
-
Solutions:
-
Increase Final DMSO Concentration: While keeping it below cytotoxic levels (generally <0.5%), a slight increase in the final DMSO concentration might improve solubility. Always include a vehicle control with the same DMSO concentration.
-
Prepare Fresh Dilutions: Prepare fresh working dilutions of this compound from your stock solution for each experiment.
-
Pre-warm Medium: Gently pre-warm the cell culture medium to 37°C before adding the this compound solution.
-
Vortexing: Ensure thorough mixing by gently vortexing the medium immediately after adding the compound.
-
Issue 2: Inconsistent or Non-reproducible Results
-
Symptom: High variability in the observed effect of this compound between replicate experiments.
-
Possible Causes:
-
Inconsistent cell seeding density or cell health.
-
Degradation of this compound due to improper storage or handling.
-
Variations in incubation time or other experimental parameters.
-
-
Solutions:
-
Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and confluency at the time of treatment. Regularly check for mycoplasma contamination.
-
Proper Compound Handling: Use fresh aliquots of this compound for each experiment. Avoid repeated freeze-thaw cycles.
-
Precise Pipetting: Use calibrated pipettes and ensure accurate and consistent dilutions.
-
Consistent Incubation: Maintain consistent incubation times and conditions (temperature, CO2 levels).
-
Issue 3: High Background or Off-Target Effects
-
Symptom: Observing cellular effects at concentrations much higher than the reported Ki or Kd values, or observing unexpected phenotypes.
-
Possible Causes:
-
The inhibitor may be affecting other cellular targets in addition to CBX7.
-
The observed phenotype is a result of general cellular stress or toxicity.
-
-
Solutions:
-
Dose-Response Analysis: Perform a detailed dose-response curve to identify the specific concentration range for the on-target effect.
-
Use of Controls: Include a negative control compound that is structurally similar to this compound but inactive against CBX7, if available.
-
Genetic Knockdown/Knockout: Compare the phenotype observed with this compound treatment to that of CBX7 knockdown or knockout using siRNA, shRNA, or CRISPR/Cas9 to confirm on-target effects.
-
Downstream Target Analysis: Verify the on-target effect by measuring the expression of known CBX7 target genes, such as p16/CDKN2A, using RT-qPCR or Western blotting.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound to aid in experimental design.
Table 1: Binding Affinity and Inhibitory Constants of this compound
| Parameter | Value | Method | Reference |
| Kd (for CBX7ChD) | 28.90 ± 2.71 μM | NMR Titration | [2] |
| Ki (vs. H3K27me3) | 43.0 μM | Fluorescence Anisotropy | [2] |
| Ki (vs. H3K9me3) | 55.3 μM | Fluorescence Anisotropy | [2] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Concentration | Effect | Reference |
| PC3 (Prostate Cancer) | ChIP | 250 μM | Reduced CBX7 occupancy at INK4A/ARF locus | [5] |
| PC3 (Prostate Cancer) | RT-qPCR | 250 μM | ~25% increase in INK4A/ARF transcript levels | [5] |
| PC3 (Prostate Cancer) | RT-qPCR | 500 μM | ~60% increase in INK4A/ARF transcript levels | [5] |
Note: Data on IC50 values and cytotoxicity for this compound in a broader range of cell lines is currently limited in publicly available literature. Researchers are encouraged to perform their own dose-response and cytotoxicity studies.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a general method to determine the cytotoxic concentration of this compound in a chosen cell line, which is a critical first step in optimizing its working concentration.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and recover overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth). For your experiments, you should use concentrations below the IC50 to minimize general cytotoxicity.
Protocol 2: Analysis of Target Gene Expression by RT-qPCR
This protocol describes how to measure the effect of this compound on the expression of a known CBX7 target gene, such as p16/CDKN2A.
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for your target gene (e.g., p16/CDKN2A) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and a vehicle control) for the desired time (e.g., 24-48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for your target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the vehicle control. An increase in the expression of a target gene like p16/CDKN2A would indicate successful inhibition of CBX7.[5]
Protocol 3: Analysis of Protein Levels by Western Blot
This protocol details how to assess changes in protein levels of CBX7 downstream targets after this compound treatment.
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against your target protein (e.g., p16) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described for RT-qPCR. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the relative change in protein expression.
Visualizations
Caption: Mechanism of action of this compound in inhibiting CBX7.
Caption: A logical workflow for troubleshooting cell-based assays with this compound.
Caption: Simplified CBX7 signaling pathway and the point of intervention for this compound.
References
- 1. CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. CBX7 is involved in the progression of cervical cancer through the ITGβ3/TGFβ1/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polycomb protein family member CBX7 plays a critical role in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Determining the IC50 of MS37452 for Cytotoxicity
Welcome to the technical support center for determining the half-maximal inhibitory concentration (IC50) of MS37452 for cytotoxicity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Chromobox homolog 7 (CBX7).[1][2] CBX7 is a component of the Polycomb Repressive Complex 1 (PRC1) that recognizes tri-methylated lysine (B10760008) 27 on histone H3 (H3K27me3), an epigenetic mark associated with gene silencing.[1] By binding to the methyl-lysine binding pocket of CBX7, this compound competitively inhibits the binding of CBX7 to H3K27me3.[1] This leads to the de-repression of target genes, such as the tumor suppressors p14/ARF and p16/INK4a, which can induce anti-proliferative effects in cancer cells.[1]
Q2: Which cell lines are suitable for testing the cytotoxicity of this compound?
A2: Based on published research, human prostate cancer cell lines, such as PC3 cells, are a suitable model for studying the effects of this compound.[1] The choice of cell line should ideally be guided by the expression levels of CBX7 and the status of the INK4a/ARF locus.
Q3: What is a typical concentration range to use for this compound in a cytotoxicity assay?
A3: Previous studies have used this compound at concentrations ranging from 125 µM to 500 µM for assessing its effect on gene expression and cell viability.[2] To determine the IC50, a wider range of concentrations should be tested, typically in a serial dilution format (e.g., from 0.1 µM to 1000 µM) to generate a dose-response curve.
Q4: How should I dissolve this compound for my experiments?
A4: this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2] For cell-based assays, subsequent dilutions should be made in the appropriate cell culture medium. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential solvent effects. To aid dissolution, heating and/or sonication can be used if precipitation occurs.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogeneous single-cell suspension before and during plating.- Use calibrated pipettes and maintain consistent technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media without cells.[3] |
| Low absorbance/fluorescence signal | - Low cell density- Incorrect reagent volume- Insufficient incubation time | - Optimize the initial cell seeding density for your specific cell line and assay duration.- Ensure the correct volume of assay reagent is added relative to the culture medium volume.- Standardize and optimize incubation times for both drug treatment and assay reagent. |
| Negative control (untreated cells) shows high cytotoxicity | - Unhealthy cells- Contamination (e.g., Mycoplasma)- High concentration of solvent (e.g., DMSO) | - Use cells that are in the logarithmic growth phase and ensure they are free from contamination.- Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.5%). |
| Could not determine the IC50 value | - The concentration range tested was not appropriate- The compound has low cytotoxicity in the tested cell line | - Expand the range of concentrations tested, both higher and lower.- If the compound shows low cytotoxicity, consider increasing the treatment duration or using a more sensitive cell line. It's also possible the compound's primary effect is cytostatic rather than cytotoxic.[4] |
Experimental Protocol: Determining IC50 of this compound using an MTT Assay
This protocol outlines a general procedure for determining the IC50 of this compound in an adherent cancer cell line (e.g., PC3) using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
DMSO
-
PC3 cells (or other suitable cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture PC3 cells to ~80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete culture medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 0.1 µM to 1000 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT solubilization solution to each well.
-
Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Quantitative Data Summary
| Compound | Target | Binding Affinity (Kd) | Cell Line | Effect | Concentration | Duration |
| This compound | CBX7 Chromodomain | 27.7 µM[2] | PC3 (prostate cancer) | Reduced CBX7 occupancy at INK4a/ARF locus | 250 µM[1] | 2 hours[1] |
| This compound | CBX7 Chromodomain | 28.90 ± 2.71 μM[1] | PC3 (prostate cancer) | Increased INK4A/ARF transcript levels | 250 µM and 500 µM[2] | 12 hours[2] |
| This compound | CBX7 Chromodomain | - | - | Decreased cell viability (in combination with doxorubicin) | 200 µM[2] | 5 days[2] |
Visualizations
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: this compound inhibits CBX7, leading to de-repression of tumor suppressor genes.
References
potential off-target effects of MS37452
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MS37452.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is an inhibitor of the chromobox homolog 7 (CBX7) chromodomain.[1][2][3] It functions by directly competing with the binding of trimethylated lysine (B10760008) 27 of histone 3 (H3K27me3), a key epigenetic mark for transcriptional repression.[1][4] By occupying the methyl-lysine binding pocket of CBX7, this compound displaces it from target gene loci, such as the INK4A/ARF locus, leading to the de-repression of target genes like p14/ARF and p16/INK4a.[1][2]
Q2: What are the known off-targets of this compound?
A2: this compound exhibits selectivity for the CBX7 chromodomain over other related chromodomains. It displays weaker binding to other Polycomb (Pc) group chromodomains, including CBX2, CBX4, CBX6, and CBX8.[1][5][6] Specifically, it has an approximately 3-fold weaker affinity for CBX4 and at least a 10-fold weaker affinity for CBX2, CBX6, and CBX8 compared to CBX7.[1][6] this compound shows almost no binding to the heterochromatin protein 1 (HP1) chromodomains (CBX1, CBX3, CBX5).[1][6]
Q3: I am observing a phenotype that I suspect might be due to an off-target effect. How can I investigate this?
A3: To determine if your observed phenotype is due to an off-target effect of this compound, a multi-faceted approach is recommended:
-
Dose-Response Analysis: Perform a dose-response experiment. On-target effects should correlate with the known potency of this compound for CBX7 (Kd ≈ 28-29 μM).[1] Effects observed only at significantly higher concentrations are more likely to be off-target.
-
Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound. Observing the phenotype with the active compound but not the inactive control strengthens the evidence for an on-target effect.
-
Orthogonal Approaches: Use a different method to inhibit CBX7 function, such as siRNA or CRISPR-Cas9 mediated knockdown/knockout.[7] If this approach phenocopies the effect of this compound, it is more likely an on-target effect.
-
Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with CBX7 in your cellular model at the concentrations you are using.[8][9]
Q4: What are some general strategies to minimize potential off-target effects in my experiments with this compound?
A4: To minimize the risk of off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.
-
Control for Solvent Effects: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration used for this compound.
-
Confirm Target Expression: Ensure that your cell line or model system expresses CBX7.
-
Consider the Cellular Context: The expression levels of potential off-targets can vary between cell types, potentially influencing the observed effects.
Troubleshooting Guides
Issue 1: Inconsistent results in gene expression analysis (e.g., qPCR for p16/INK4a) after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.[1][2] |
| Incorrect Treatment Duration | Conduct a time-course experiment to identify the optimal treatment duration. Effects on transcription may be transient.[1] |
| Low CBX7 Expression in Cells | Verify CBX7 expression levels in your cell line using Western blot or qPCR. |
| Compound Instability | Prepare fresh stock solutions of this compound. Ensure proper storage of stock solutions (-20°C or -80°C). |
| Cellular Health | Monitor cell viability after treatment. High concentrations of this compound or prolonged treatment may induce cytotoxicity, confounding results. |
Issue 2: Discrepancy between biochemical and cellular assay results.
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | While this compound is cell-permeable, its uptake can vary between cell lines. Consider using techniques to assess intracellular compound concentration if possible. |
| Efflux Pump Activity | Some cell lines express high levels of efflux pumps (e.g., ABC transporters) that can reduce the intracellular concentration of small molecules.[10] |
| Metabolic Inactivation | The compound may be metabolized by the cells into an inactive form. |
| Presence of Off-Targets in Cellular Context | An off-target present in the cellular environment, but not in the biochemical assay, could be modulating the observed phenotype. |
Quantitative Data Summary
Table 1: Binding Affinity and Inhibitory Constants of this compound
| Target | Assay Type | Value |
| CBX7 Chromodomain | NMR Titration (Kd) | 28.90 ± 2.71 μM[1] |
| CBX7-H3K27me3 Binding | Fluorescence Anisotropy (Ki) | 43.0 μM[1] |
| CBX7-H3K9me3 Binding | Fluorescence Anisotropy (Ki) | 55.3 μM[1] |
Table 2: Selectivity Profile of this compound against other CBX Chromodomains
| Target | Relative Affinity compared to CBX7 |
| CBX4 | ~3-fold weaker[1][6] |
| CBX2 / CBX6 / CBX8 | ≥10-fold weaker[1][6] |
| CBX1 / CBX3 / CBX5 (HP1 family) | Almost no binding[1][6] |
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) to assess CBX7 occupancy
This protocol is a generalized workflow based on the principles described in the cited literature.[1]
-
Cell Treatment: Culture cells (e.g., PC3) to desired confluency and treat with this compound (e.g., 250 μM) or vehicle (DMSO) for the desired time (e.g., 2 hours).
-
Cross-linking: Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quenching: Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-CBX7 antibody or an IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a standard column-based method.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene locus (e.g., INK4A/ARF) to quantify the amount of precipitated DNA.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This is a conceptual protocol for assessing the engagement of this compound with CBX7 in intact cells.
-
Cell Treatment: Treat intact cells with various concentrations of this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not use detergents that would denature proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble CBX7 using a method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble CBX7 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Workflow for characterizing this compound effects.
References
- 1. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationships of Cbx7 Inhibitors, Including Selectivity Studies against Other Cbx Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with MS37452
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MS37452. The information is tailored for scientists in drug development and related fields to address common challenges and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of the Chromobox homolog 7 (CBX7) chromodomain.[1][2] It functions by competing with trimethylated lysine (B10760008) 27 of histone H3 (H3K27me3) for binding to the methyl-lysine binding pocket of CBX7.[1] This displacement of CBX7 from its target gene loci, such as the INK4A/ARF locus, leads to the transcriptional de-repression of tumor suppressor genes like p16/CDKN2A.[1][2][3]
Q2: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to be effective in human prostate cancer cells, specifically the PC3 cell line.[1][2] In these cells, treatment with this compound has been shown to reduce the occupancy of CBX7 at the INK4A/ARF locus and increase the transcription of p14/ARF and p16/INK4a.[1]
Q3: What is the binding affinity of this compound for the CBX7 chromodomain?
The binding affinity (Kd) of this compound for the CBX7 chromodomain has been determined to be approximately 27.7 to 28.9 μM.[1][2]
Q4: Is this compound selective for CBX7?
This compound exhibits selectivity for a subgroup of CBX chromodomains. It binds to CBX7 with a higher affinity than to CBX2, CBX4, CBX6, and CBX8. It shows minimal to no binding to the chromodomains of CBX1, CBX3, and CBX5 (also known as HP1 proteins).[1]
Troubleshooting Guide
Inconsistent Results in Cell-Based Assays
Problem: I am observing high variability in the transcriptional de-repression of p16/INK4a in my cell-based assays.
Possible Causes and Solutions:
-
Compound Solubility: this compound may precipitate out of solution, leading to inconsistent effective concentrations.
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Recommendation: Prepare this compound fresh for each experiment. If precipitation or phase separation is observed during preparation, gentle heating and/or sonication can be used to aid dissolution.[2] It is crucial to ensure the compound is fully dissolved before adding it to cell culture media.
-
-
Cell Line Health and Passage Number: The epigenetic state and overall health of your cells can influence their response to this compound.
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Recommendation: Use cells from a consistent and low passage number. Ensure cells are healthy and growing exponentially at the time of treatment. Perform regular cell line authentication.
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Treatment Conditions: Variations in concentration and treatment duration can lead to inconsistent results.
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Recommendation: Carefully control the final concentration of this compound and the DMSO vehicle. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line and experimental setup.[1]
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Discrepancy Between In Vitro Binding and Cellular Activity
Problem: My in vitro binding assays show potent inhibition, but the cellular effects are weaker or inconsistent.
Possible Causes and Solutions:
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Cell Permeability: this compound may have poor cell permeability, which can result in lower intracellular concentrations than expected.[3]
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Recommendation: While there is no direct solution to alter the compound's permeability, this discrepancy is a known challenge. It is important to correlate cellular activity with robust in vitro data and consider that higher concentrations may be needed in cellular assays to achieve the desired biological effect.[3]
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Off-Target Effects or Cellular Metabolism: The compound may be metabolized by the cells or have off-target effects that confound the expected outcome.
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Recommendation: Include appropriate controls in your experiments, such as a negative control compound with a similar structure but no activity against CBX7.
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Experimental Protocols & Data
This compound Solubility Protocols
For consistent results, proper solubilization of this compound is critical. Below are two suggested protocols for preparing a stock solution.
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (6.27 mM) |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL (6.27 mM) |
Data adapted from MedchemExpress.[2]
Example Cellular Assay Parameters in PC3 Cells
The following table summarizes typical experimental conditions for observing the effects of this compound in PC3 cells, as derived from published research.
| Assay Type | This compound Concentration | Treatment Duration | Observed Effect |
| ChIP | 250 μM | 2 hours | Reduced CBX7 occupancy at the INK4A/ARF locus[1][2] |
| qPCR | 250 μM | 12 hours | ~25% increase in p14/ARF and p16/INK4a transcripts[1][2] |
| qPCR | 500 μM | 12 hours | ~60% increase in p14/ARF and p16/INK4a transcripts[1][2] |
Visual Guides
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in de-repressing p16 gene transcription.
Troubleshooting Logic for Inconsistent Cellular Activity
Caption: Decision tree for troubleshooting inconsistent this compound results.
References
appropriate negative controls for MS37452 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MS37452, a small molecule inhibitor of the CBX7 chromodomain.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor of the chromobox homolog 7 (CBX7) chromodomain.[1][2] It functions by binding to the methyl-lysine binding pocket of the CBX7 chromodomain, thereby preventing its interaction with tri-methylated lysine (B10760008) 27 of histone 3 (H3K27me3).[3][4] This epigenetic mark is associated with transcriptional repression. By disrupting the CBX7-H3K27me3 interaction, this compound leads to the de-repression of target genes, such as those at the INK4A/ARF locus, including p16/CDKN2A.[3][5]
Q2: What is the recommended solvent for this compound for in vitro experiments?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[3][5] It is soluble in DMSO at a concentration of 30 mg/ml.
Q3: What are the key applications of this compound in research?
A3: this compound is primarily used in cancer research to study the role of the Polycomb repressive complex 1 (PRC1) component, CBX7, in gene silencing.[3][6] It has been shown to induce the transcriptional de-repression of tumor suppressor genes, such as p16/CDKN2A, in cancer cell lines, particularly in prostate cancer cells.[3][5] It is a valuable tool for investigating the therapeutic potential of targeting epigenetic readers in oncology.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant change in target gene expression after this compound treatment. | Compound inactivity: The compound may have degraded. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| Incorrect concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations ranging from 125 µM to 500 µM have been used in published studies.[5] | |
| Insufficient treatment time: The duration of treatment may not be long enough to observe changes in gene expression. | Conduct a time-course experiment. Significant changes in transcript levels have been observed after 12 hours of treatment.[5] | |
| Cell line insensitivity: The cell line being used may not be dependent on the CBX7 pathway for the repression of the target gene. | Use a positive control cell line known to be sensitive to this compound, such as the PC3 prostate cancer cell line.[3] | |
| High background or off-target effects observed. | Non-specific binding: The compound may be interacting with other proteins or cellular components. | Include appropriate negative controls to assess off-target effects. This could include an inactive structural analog of this compound or testing the compound in a CBX7 knockout/knockdown cell line. |
| Solvent effects: The vehicle (DMSO) may be causing cellular stress or other non-specific effects. | Always include a vehicle-only control (e.g., cells treated with the same concentration of DMSO as the highest concentration of this compound used).[3][5] | |
| Difficulty reproducing published results. | Variations in experimental protocols: Differences in cell culture conditions, passage number, or specific reagents can lead to variability. | Standardize all experimental protocols and ensure consistency between experiments. Refer to the detailed methodologies provided in the original publications. |
| Compound purity: The purity of the this compound used may differ from that in the original studies. | Obtain the compound from a reputable supplier and verify its purity if possible. |
Negative Controls for this compound Experiments
Appropriate negative controls are crucial for interpreting the results of experiments with this compound and ensuring that the observed effects are specific to its intended mechanism of action.
| Control Type | Purpose | Rationale |
| Vehicle Control | To control for the effects of the solvent used to dissolve this compound. | This compound is typically dissolved in DMSO, which can have its own biological effects. A vehicle control (cells treated with the same concentration of DMSO without the compound) is essential to distinguish the effects of the compound from those of the solvent.[3][5] |
| Inactive Analog Control | To demonstrate that the observed effects are due to the specific chemical structure of this compound and its binding to CBX7. | An ideal negative control is a molecule that is structurally similar to this compound but does not bind to the CBX7 chromodomain. This helps to rule out off-target effects caused by the general chemical scaffold of the inhibitor. |
| CBX7 Knockdown/Knockout Control | To confirm that the effects of this compound are dependent on the presence of its target protein, CBX7. | If this compound is specific for CBX7, its effects on target gene expression should be diminished or absent in cells where CBX7 has been depleted (e.g., via siRNA or CRISPR). |
| Unrelated Inhibitor Control | To demonstrate the specificity of the signaling pathway being investigated. | Using an inhibitor that targets a different epigenetic reader or a completely unrelated cellular pathway can help to show that the observed phenotype is specific to the inhibition of CBX7. |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) to Measure CBX7 Occupancy
This protocol is used to determine if this compound treatment reduces the binding of CBX7 to a specific genomic locus, such as the INK4A/ARF promoter.
Methodology:
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Cell Treatment: Treat cells (e.g., PC3) with the desired concentration of this compound (e.g., 250 µM) or vehicle (DMSO) for a specified time (e.g., 2 hours).[3]
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Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
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Cell Lysis: Harvest and lyse the cells to isolate the nuclei.
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Chromatin Shearing: Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.
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Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CBX7 overnight at 4°C. Use a non-specific IgG as a negative control.
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Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
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Washes: Wash the beads to remove non-specifically bound chromatin.
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Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
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DNA Purification: Purify the immunoprecipitated DNA.
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Quantitative PCR (qPCR): Quantify the amount of target DNA (e.g., specific regions of the INK4A/ARF locus) in the immunoprecipitated samples relative to an input control.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure the change in mRNA levels of CBX7 target genes following this compound treatment.
Methodology:
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Cell Treatment: Treat cells with a range of this compound concentrations (e.g., 125 µM, 250 µM, 500 µM) or vehicle (DMSO) for the desired duration (e.g., 12 hours).[5]
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RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
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qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and primers specific for the target genes (e.g., p14/ARF, p16/INK4a) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
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Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated samples relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound in de-repressing target genes.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Caption: Logical relationships of negative controls in this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions [frontiersin.org]
stability of MS37452 in different solvents
Welcome to the technical support center for MS37452. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] It is soluble in DMSO at concentrations up to 100 mg/mL.[3] For in vivo experiments, specific formulations using a combination of DMSO, PEG300, Tween-80, and saline have been reported to achieve a clear solution.[3]
Q2: How should I store the solid compound and its stock solutions?
A2: Solid this compound should be stored in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[3]
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded or if the stock solution has been stored improperly. If you observe precipitation upon thawing or dilution, gentle warming and/or sonication can help redissolve the compound.[3] It is also important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: Yes, this compound is also soluble in ethanol (B145695) (EtOH) and dimethylformamide (DMF) at concentrations of at least 9.96 mg/mL and 30 mg/mL, respectively.[4][5] However, for long-term storage of stock solutions, DMSO is the most extensively documented solvent.[2][3]
Q5: How critical are freeze-thaw cycles for the stability of this compound in DMSO?
A5: While specific data on the effect of freeze-thaw cycles on this compound is not available, it is a general best practice in chemical handling to minimize the number of freeze-thaw cycles. For stock solutions, it is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated temperature changes that can potentially degrade the compound over time.
Data Presentation
Solubility and Recommended Storage of this compound
| Solvent | Solubility | Recommended Storage Conditions for Stock Solutions |
| DMSO | ≥ 49.5 mg/mL[4] to 100 mg/mL[3] | -80°C for up to 6 months[2][3] -20°C for up to 1 month[3] 4°C for up to 2 weeks[2] |
| Ethanol (EtOH) | ≥ 9.96 mg/mL (with sonication)[4] | Long-term storage data not readily available. Best practice is to prepare fresh. |
| DMF | 30 mg/mL[5] | Long-term storage data not readily available. Best practice is to prepare fresh. |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[5] | Not recommended for storage; prepare fresh before use. |
| Solid (Powder) | N/A | -20°C for long-term (≥ 4 years)[1][5] 0-4°C for short-term (days to weeks)[1] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in a Selected Solvent
This protocol provides a general framework for researchers to determine the stability of this compound in a solvent of interest under specific experimental conditions.
Objective: To quantify the degradation of this compound in a specific solvent over time at different temperatures.
Materials:
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This compound (solid)
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High-purity solvent of choice (e.g., DMSO, Ethanol, cell culture medium)
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HPLC or LC-MS system
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Calibrated analytical balance
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Volumetric flasks and pipettes
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Temperature-controlled incubators or water baths
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Autosampler vials
Procedure:
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Stock Solution Preparation:
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Accurately weigh a sufficient amount of this compound powder.
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Dissolve the compound in the chosen solvent to a known concentration (e.g., 10 mM). Ensure complete dissolution; sonication may be used if necessary.
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Sample Preparation and Storage:
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Aliquot the stock solution into multiple autosampler vials to avoid repeated sampling from the same vial.
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Prepare separate sets of vials for each storage temperature to be tested (e.g., Room Temperature, 4°C, 37°C).
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Include a control set to be stored at -80°C, where degradation is assumed to be minimal.
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Time Points:
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Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and 1 week).
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The initial analysis at time 0 will serve as the baseline (100% stability).
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Sample Analysis:
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At each designated time point, retrieve one vial from each temperature condition.
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Analyze the samples using a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent this compound peak from any potential degradants.
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Quantify the peak area of the this compound in each sample.
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Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
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Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.
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Mandatory Visualizations
Caption: Workflow for Assessing this compound Stability.
Caption: Decision Tree for this compound Solution Preparation.
References
Navigating MS37452 in Cell Culture: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals utilizing MS37452 in their cell culture experiments. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges, with a particular focus on the potential impact of serum on this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Chromobox homolog 7 (CBX7) chromodomain.[1][2] Its primary mechanism of action involves competitively binding to the methyl-lysine binding pocket of the CBX7 chromodomain, thereby preventing its interaction with tri-methylated lysine (B10760008) 27 of histone 3 (H3K27me3).[1] This disruption of the CBX7-H3K27me3 interaction leads to the de-repression of Polycomb Repressive Complex 1 (PRC1) target genes, such as the tumor suppressors p16/INK4a and p14/ARF.[1][2]
Q2: I am observing lower than expected activity of this compound in my cell culture experiments. What could be the cause, especially concerning serum?
Lower than anticipated bioactivity of this compound in the presence of serum can be attributed to several factors:
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Serum Protein Binding: Like many small molecules, this compound may bind to proteins present in fetal bovine serum (FBS) or other sera, most notably albumin. This binding can sequester the compound, reducing its effective concentration available to the cells and thereby diminishing its bioactivity.
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Enzymatic Degradation: Serum contains various enzymes that could potentially metabolize or degrade this compound, leading to a reduction in the active compound concentration over time.
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Reduced Cellular Uptake: The interaction of this compound with serum proteins might hinder its transport across the cell membrane, leading to lower intracellular concentrations.
Q3: Should I use a serum-free or reduced-serum medium for my experiments with this compound?
Using a serum-free or reduced-serum medium is highly recommended, especially for experiments aiming to determine the precise potency and mechanism of action of this compound. This approach minimizes the confounding variables of protein binding and potential enzymatic degradation. If your cell line's viability and health are compromised in serum-free conditions, consider the following:
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Gradual Serum Reduction: Acclimate your cells to lower serum concentrations (e.g., titrating down from 10% to 1-2%) over several passages before initiating the experiment.
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Serum-Free Treatment Period: Culture your cells in their standard serum-containing medium and switch to a serum-free medium for the duration of the this compound treatment.
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Pre-incubation Wash: Before adding this compound, wash the cells with phosphate-buffered saline (PBS) to remove residual serum.
Q4: What are the known binding affinities and effective concentrations of this compound?
The binding affinity and effective concentrations of this compound have been characterized in various studies. A summary of this quantitative data is provided in the tables below.
Quantitative Data Summary
Table 1: Binding Affinity of this compound for CBX7 Chromodomain
| Parameter | Value | Method | Reference |
| Kd | 28.90 ± 2.71 μM | NMR Titration | [1] |
| Kd | 27.7 μM | Not Specified | [2] |
| Ki (vs. H3K27me3) | 43.0 μM | Fluorescence Anisotropy | [1] |
| Ki (vs. H3K9me3) | 55.3 μM | Fluorescence Anisotropy | [1] |
Table 2: Effective Concentrations of this compound in PC3 Cells
| Concentration | Treatment Time | Observed Effect | Reference |
| 250 μM | 2 hours | Reduced CBX7 occupancy at the INK4a/ARF locus | [1][2] |
| 250 μM | 12 hours | ~25% increase in INK4A/ARF transcription | [1][2] |
| 500 μM | 12 hours | ~60% increase in INK4A/ARF transcription | [1][2] |
| 200 µM | 5 days | In combination with doxorubicin, decreased cell viability | [2] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound activity | Serum protein binding: this compound is binding to serum proteins, reducing its availability. | 1. Reduce the serum concentration in your culture medium. 2. Switch to a serum-free medium for the treatment period. 3. Wash cells with PBS before adding this compound. |
| Incorrect compound concentration: Errors in stock solution calculation or dilution. | 1. Re-calculate and verify the concentration of your this compound stock solution. 2. Prepare fresh dilutions for each experiment. | |
| Cell line insensitivity: The target pathway may not be active or relevant in your chosen cell line. | 1. Confirm that CBX7 is expressed and functional in your cell line. 2. Test the effect of this compound on a sensitive cell line, such as PC3, as a positive control. | |
| Precipitation of this compound in media | Low solubility: this compound may have limited solubility in aqueous media. | 1. Prepare stock solutions in an appropriate solvent like DMSO.[2] 2. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[2] 3. Ensure the final solvent concentration in the culture medium is low and non-toxic to the cells. |
| Inconsistent results between experiments | Variability in serum lots: Different lots of serum can have varying protein and enzyme compositions. | 1. Test a new lot of serum before using it in critical experiments. 2. Purchase a large batch of a single serum lot to ensure consistency. |
| Cell passage number: The phenotype and drug sensitivity of cell lines can change with high passage numbers. | 1. Use cells within a defined, low passage number range for all experiments. 2. Regularly thaw fresh vials of cells. |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) to assess CBX7 occupancy
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Cell Treatment: Treat PC3 cells with the desired concentration of this compound (e.g., 250 μM) or DMSO as a control for a specified time (e.g., 2 hours).[1]
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Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
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Quenching: Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
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Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin by sonication to generate DNA fragments of 200-1000 bp.
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Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CBX7 overnight at 4°C. Use a non-specific IgG as a negative control.
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Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
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Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
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Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
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DNA Purification: Purify the DNA using a standard PCR purification kit.
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Quantitative PCR (qPCR): Analyze the purified DNA by qPCR using primers specific for the INK4a/ARF locus to quantify CBX7 occupancy.[1]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
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Cell Treatment: Treat PC3 cells with various concentrations of this compound (e.g., 125-500 μM) or DMSO for the desired time (e.g., 12 hours).[2]
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RNA Extraction: Harvest the cells and extract total RNA using a suitable kit according to the manufacturer's instructions.
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
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qRT-PCR: Perform qRT-PCR using SYBR Green or a probe-based assay with primers specific for p16/INK4a, p14/ARF, and a housekeeping gene (e.g., GAPDH) for normalization.
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Mechanism of action of this compound in derepressing the INK4a/ARF gene locus.
Caption: Decision workflow for assessing the impact of serum on this compound activity.
References
Technical Support Center: Refining MS37452 Treatment Duration in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of MS37452 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Chromobox homolog 7 (CBX7) chromodomain. It functions by competitively binding to the methyl-lysine binding pocket of CBX7, thereby displacing it from its target gene locus, INK4a/ARF.[1] This leads to the transcriptional de-repression of the tumor suppressor genes p16/INK4a and p14/ARF.[1]
Q2: What is a typical starting concentration and duration for this compound treatment in cell culture?
A2: Based on published studies using the prostate cancer cell line PC3, a common starting point is a concentration range of 200-500 μM. For observing changes in CBX7 occupancy at the INK4a/ARF locus, a short treatment of 2 hours with 250 μM has been shown to be effective.[1] To detect changes in the mRNA levels of target genes like p16/INK4a and p14/ARF, a longer duration of 12 hours or more is recommended.[1] For cell viability or longer-term functional assays, treatments can extend up to 5 days.
Q3: I am not observing the expected upregulation of p16/INK4a and p14/ARF after this compound treatment. What are the possible reasons?
A3: Several factors could contribute to this:
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Suboptimal Treatment Duration: The treatment time may be too short. Transcriptional changes can take several hours to become robustly detectable. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for your specific cell line and experimental conditions.
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Insufficient Drug Concentration: The concentration of this compound may be too low for your cell line. It is advisable to perform a dose-response experiment (e.g., 100 μM, 250 μM, 500 μM) to determine the optimal effective concentration.
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Cell Line Specificity: The epigenetic landscape and the status of the p16/Rb and p14/p53 pathways can vary between cell lines, influencing their response to CBX7 inhibition.
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Compound Stability: The stability of this compound in your specific cell culture medium over the course of the experiment could be a factor. For longer experiments, the compound may degrade, leading to a decrease in the effective concentration.
Q4: Are there any known off-target effects of this compound?
A4: this compound has been shown to have a weaker affinity for other CBX chromodomains, such as CBX4 and CBX8, compared to CBX7.[2] However, as with many small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[3] If you observe unexpected phenotypes, it may be beneficial to validate your findings using a secondary method, such as siRNA-mediated knockdown of CBX7.
Q5: How should I prepare and store this compound stock solutions?
A5: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can affect the stability of the compound. Store the aliquots at -20°C or -80°C. When preparing your working solution, ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered when refining this compound treatment duration.
| Issue | Possible Cause | Suggested Solution |
| High variability in experimental replicates. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell seeding. |
| Inconsistent timing of drug addition or sample collection. | Standardize all timing aspects of the experimental protocol. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation.[4] | |
| No significant effect on target gene expression. | Treatment duration is too short. | Perform a time-course experiment to determine the optimal incubation time for transcriptional changes. |
| Drug concentration is too low. | Conduct a dose-response experiment to identify the effective concentration for your cell line. | |
| Low CBX7 expression in the cell line. | Verify the expression level of CBX7 in your cell line of interest using Western blot or qPCR. | |
| Observed cytotoxicity at expected effective concentrations. | Cell line is particularly sensitive to the compound or solvent. | Lower the concentration of this compound and/or the final DMSO concentration. Perform a vehicle control to assess solvent toxicity.[5] |
| Extended treatment duration leads to nutrient depletion or waste accumulation. | For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. | |
| Inconsistent results between different experimental batches. | Degradation of this compound stock solution. | Use a fresh aliquot of the stock solution for each experiment and avoid repeated freeze-thaw cycles. |
| Variations in cell passage number or confluency. | Use cells within a consistent range of passage numbers and ensure similar confluency at the time of treatment. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Value | Cell Line | Assay | Reference |
| Binding Affinity (Kd) | 27.7 μM | - | In vitro binding assay | MedchemExpress |
| Effective Concentration (ChIP) | 250 μM (for 2 hours) | PC3 | Chromatin Immunoprecipitation | [1] |
| Effective Concentration (qPCR) | 250 μM - 500 μM (for 12 hours) | PC3 | Quantitative PCR | [1] |
| Effect on Transcription (12h) | ~25% increase at 250 μM, ~60% increase at 500 μM | PC3 | Quantitative PCR | [1] |
| Effective Concentration (Viability) | 200 μM (for 5 days, with doxorubicin) | - | Cell Viability Assay | MedchemExpress |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Treatment Duration (qPCR)
This protocol outlines the steps to determine the optimal treatment duration of this compound for inducing the expression of target genes p16/INK4a and p14/ARF.
-
Cell Seeding: Seed PC3 cells in 6-well plates at a density that allows for logarithmic growth throughout the experiment (e.g., 2 x 10^5 cells/well). Allow cells to adhere overnight.
-
Drug Treatment: Prepare a working solution of this compound in the appropriate cell culture medium at the desired final concentration (e.g., 250 μM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Time-Course Incubation: Treat the cells with this compound or vehicle control. Collect cell lysates at various time points (e.g., 0, 6, 12, 24, and 48 hours).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cell lysates using a standard RNA isolation kit. Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for p16/INK4a, p14/ARF, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes at each time point compared to the 0-hour time point and the vehicle control. The time point with the most significant and consistent upregulation of the target genes is considered optimal.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for CBX7 Occupancy
This protocol details the procedure to assess the effect of this compound on the occupancy of CBX7 at the INK4a/ARF locus.
-
Cell Culture and Cross-linking: Culture PC3 cells to ~80-90% confluency. Treat with this compound (e.g., 250 μM) or vehicle for the desired duration (e.g., 2 hours). Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Cell Lysis and Chromatin Shearing: Quench the cross-linking reaction with glycine. Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for CBX7 or a negative control IgG.
-
Immune Complex Capture and Washes: Add protein A/G beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers targeting specific regions of the INK4a/ARF locus. Analyze the results to determine the relative enrichment of CBX7 at these sites in this compound-treated versus control cells.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for optimizing this compound treatment.
Caption: Experimental workflow for a time-course experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of CBX7 alters the epigenetic landscape and induces differentiation of leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of CBX7 Inhibitors: MS37452 vs. UNC3866
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of two prominent CBX7 inhibitors: MS37452 and UNC3866. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate informed decisions in the selection of chemical probes for studying the epigenetic regulator Chromobox 7 (CBX7).
CBX7 is a critical component of the Polycomb Repressive Complex 1 (PRC1), playing a key role in gene silencing through the recognition of trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3).[1] Dysregulation of CBX7 has been implicated in various cancers, making it a compelling target for therapeutic intervention. Both this compound and UNC3866 have emerged as valuable tools to probe CBX7 function, yet they exhibit distinct profiles in terms of potency, selectivity, and cellular activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and UNC3866 based on available experimental evidence.
Table 1: Biochemical Activity
| Inhibitor | Target | Assay Type | Binding Affinity (Kd) | Binding Affinity (Ki) | IC50 | Reference(s) |
| This compound | CBX7 | NMR Titration | 27.7 µM, 28.9 µM | [2][3] | ||
| CBX7 | Fluorescence Anisotropy | 43.0 µM (for H3K27me3) | [3] | |||
| UNC3866 | CBX7 | Isothermal Titration Calorimetry (ITC) | 97 ± 2.4 nM (~100 nM) | [4][5] | ||
| CBX7 | AlphaScreen | 66 ± 1.2 nM | [4] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay Type | Effect | Concentration | Duration | Reference(s) |
| This compound | PC3 (prostate cancer) | ChIP | Reduced CBX7 occupancy at INK4A/ARF locus | 250 µM | 2 hours | [2][3] |
| PC3 (prostate cancer) | qPCR | Increased INK4A/ARF transcript levels | 250 µM, 500 µM | 12 hours | [2] | |
| UNC3866 | PC3 (prostate cancer) | Cell Proliferation | Inhibits proliferation | EC50 = 340 nM | Not Specified | [6] |
| PC3 (prostate cancer) | Chemiprecipitation | Complete inhibition of CBX7 engagement | 30 µM (intracellular = 1.4 ± 0.3 µM) | 24 hours | [4] |
Table 3: Selectivity Profile
| Inhibitor | Protein Target | Binding Affinity (Kd) / Fold Selectivity vs. CBX7 | Reference(s) |
| This compound | CBX2 | ~10-fold weaker than CBX7 | [3] |
| CBX4 | ~3-fold weaker than CBX7 | [3] | |
| CBX6 | ~10-fold weaker than CBX7 | [3] | |
| CBX8 | ~10-fold weaker than CBX7 | [3] | |
| UNC3866 | CBX2 | 1.8 ± 0.21 µM (18-fold selective for CBX7) | [4] |
| CBX4 | 94 ± 17 nM (equipotent to CBX7) | [4] | |
| CBX6 | 610 ± 7.8 nM (6-fold selective for CBX7) | [4] | |
| CBX8 | 1.2 ± 0.021 µM (12-fold selective for CBX7) | [4] | |
| CDY1 | 6.3 ± 0.92 µM (65-fold selective for CBX7) | [4] | |
| CDYL1b | >6.3 µM (9-fold selective for CBX7) | [4][6] | |
| CDYL2 | >6.3 µM (9-fold selective for CBX7) | [6] |
Signaling Pathway and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the relevant biological pathways and experimental procedures.
Caption: CBX7-mediated gene repression and points of inhibition.
The diagram above illustrates the canonical pathway of CBX7-mediated gene silencing. CBX7, as part of the PRC1 complex, recognizes the H3K27me3 mark on histones, leading to the repression of target genes like the INK4a/ARF tumor suppressor locus. Both this compound and UNC3866 act by inhibiting the interaction between the CBX7 chromodomain and H3K27me3. CBX7 has also been shown to regulate other key signaling pathways, including the ERK/MAPK, Wnt/β-catenin, and PI3K/AKT pathways.[7][8]
Caption: Key experimental workflows for inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and UNC3866.
Fluorescence Polarization (FP) Assay
This competitive assay is used to determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound against the CBX7-H3K27me3 interaction.
-
Principle: A fluorescently labeled peptide mimicking H3K27me3 (tracer) is incubated with the CBX7 chromodomain. The binding of the large protein to the small tracer slows down the tracer's rotation, resulting in a high fluorescence polarization signal. An inhibitor competes with the tracer for binding to CBX7, leading to a decrease in the polarization signal.[9][10]
-
General Protocol:
-
A constant concentration of the CBX7 chromodomain and a fluorescently labeled H3K27me3 peptide are incubated in an appropriate assay buffer.
-
Serial dilutions of the inhibitor (this compound or UNC3866) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
-
Principle: A solution of the inhibitor is titrated into a solution containing the CBX7 chromodomain in a microcalorimeter. The heat released or absorbed upon binding is measured.[11][12]
-
General Protocol:
-
The CBX7 chromodomain protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.
-
A series of small injections of the inhibitor into the protein solution are performed.
-
The heat change after each injection is measured and integrated to generate a binding isotherm.
-
The binding isotherm is fitted to a binding model to determine the Kd, n, and ΔH.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if a protein (in this case, CBX7) is associated with a specific DNA region (e.g., the INK4A/ARF locus) in living cells and how this is affected by an inhibitor.[13][14]
-
Principle: Proteins are cross-linked to DNA in cells, the chromatin is sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified.
-
General Protocol:
-
Cells are treated with the inhibitor (e.g., this compound) or a vehicle control.
-
Proteins are cross-linked to DNA using formaldehyde.
-
The cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
An antibody against CBX7 is used to immunoprecipitate the CBX7-chromatin complexes.
-
The cross-links are reversed, and the DNA is purified.
-
The amount of a specific DNA sequence (e.g., a region of the INK4A/ARF promoter) is quantified using quantitative PCR (qPCR). A decrease in the amount of precipitated DNA in inhibitor-treated cells compared to control cells indicates that the inhibitor has displaced CBX7 from that genomic locus.
-
Conclusion
Both this compound and UNC3866 are valuable chemical tools for studying CBX7. UNC3866 exhibits significantly higher potency in both biochemical and cellular assays, with a Kd in the nanomolar range compared to the micromolar affinity of this compound.[2][4] UNC3866 also demonstrates a well-characterized selectivity profile against other CBX family members.[4] this compound, while less potent, has been shown to effectively displace CBX7 from its target gene locus in cells and induce transcriptional derepression.[2][3]
The choice between these two inhibitors will depend on the specific experimental context. For applications requiring high potency and well-defined selectivity, UNC3866 is the superior choice. This compound may be suitable for initial studies or when a less potent inhibitor is desired. It is crucial for researchers to consider the differences in their biochemical and cellular profiles when interpreting experimental results. This guide provides the foundational data and methodologies to aid in the rational selection and application of these important CBX7 inhibitors.
References
- 1. What are CBX7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular chemical probe targeting the chromodomains of Polycomb Repressive Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chromobox Homologue 7 Acts as a Tumor Suppressor in Both Lung Adenocarcinoma and Lung Squamous Cell Carcinoma via Inhibiting ERK/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Khan Academy [khanacademy.org]
- 13. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 14. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Affinity of MS37452 and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of the chromodomain inhibitor MS37452 and its analogs. Supported by experimental data, this document delves into the molecular interactions and methodologies crucial for understanding and advancing the development of potent and selective CBX7 inhibitors.
This compound has emerged as a significant small molecule inhibitor targeting the chromodomain of Chromobox homolog 7 (CBX7), a key component of the Polycomb repressive complex 1 (PRC1). By competitively binding to the aromatic cage of the CBX7 chromodomain, this compound disrupts the interaction with its biological target, histone H3 trimethylated at lysine (B10760008) 27 (H3K27me3). This inhibitory action leads to the de-repression of target genes, such as those at the INK4A/ARF locus, which are critical in cell cycle regulation and tumor suppression.[1][2] The development of this compound and its analogs represents a promising avenue for therapeutic intervention in diseases where CBX7 is dysregulated, including various cancers.[3][4]
Comparative Binding Affinity Data
The following table summarizes the quantitative binding affinity data for this compound and several of its analogs against the CBX7 chromodomain. The data, derived from various biochemical assays, highlights the structure-activity relationships (SAR) that govern the potency of these inhibitors.
| Compound | Target | Assay Type | Binding Affinity (Kd/Ki in µM) | Notes |
| This compound | CBX7ChD | NMR Titration | Kd: 28.90 ± 2.71 | Parent compound.[1] |
| CBX7-H3K27me3 | Fluorescence Anisotropy | Ki: 43.0 | Disrupts binding to H3K27me3.[1] | |
| CBX7-H3K9me3 | Fluorescence Anisotropy | Ki: 55.3 | Disrupts binding to H3K9me3.[1] | |
| CBX4ChD | HSQC Titration | ~3-fold weaker than CBX7 | Shows some cross-reactivity.[1] | |
| CBX2/6/8ChD | HSQC Titration | >10-fold weaker than CBX7 | Demonstrates selectivity over these paralogs.[1] | |
| MS452 Analogs (General) | CBX7ChD | Not Specified | Reduced Affinity | Analogs with Cl, Br, or no methyl group on the methylbenzene ring showed reduced binding.[1] |
| MS521 | CBX7ChD | Fluorescence Anisotropy | Ki: 4.8 | A urea-containing analog with ~7-fold improved affinity over MS452 (this compound).[5] |
| MS452 (also known as this compound) | CBX7ChD | Fluorescence Anisotropy | Ki: 33.1 | Ki value for the parent compound from a separate study.[5] |
Experimental Protocols
The determination of binding affinities for this compound and its analogs relies on robust biochemical and biophysical assays. The primary methods cited in the literature are Fluorescence Polarization/Anisotropy and Nuclear Magnetic Resonance (NMR) Titration.
Fluorescence Polarization (FP) / Anisotropy Assay
This competitive assay is a high-throughput method used to determine the inhibition constant (Ki) of a compound.
Principle: The assay measures the change in the polarization of fluorescently labeled H3K27me3 peptide upon binding to the CBX7 chromodomain. Larger molecules (the protein-peptide complex) tumble slower in solution, resulting in a higher polarization value. When an unlabeled inhibitor like this compound displaces the labeled peptide, the smaller, faster-tumbling peptide results in a decrease in polarization.
Detailed Protocol:
-
Reagents and Buffer:
-
CBX7 chromodomain protein (purified).
-
FITC-labeled H3K27me3 peptide probe.
-
Unlabeled inhibitor compounds (e.g., this compound and its analogs) dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 250 mM NaCl, 1 mM DTT, 1 mM benzamidine, 1 mM PMSF, and 0.01% Tween.[4]
-
-
Assay Procedure:
-
A fixed concentration of the FITC-labeled H3K27me3 probe (e.g., 100 nM) and the CBX7 protein are mixed in a 96-well or 384-well black plate.[4] The concentration of the CBX7 protein is optimized to be close to the Kd of its interaction with the probe to ensure assay sensitivity.
-
Varying concentrations of the inhibitor are added to the wells.
-
The plate is incubated in the dark for a short period (e.g., 15 minutes) to allow the binding equilibrium to be reached.[4]
-
The fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
The IC50 value (the concentration of inhibitor that displaces 50% of the bound probe) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its Kd for the protein.
-
Nuclear Magnetic Resonance (NMR) Titration
NMR titration is a powerful biophysical technique used to determine the dissociation constant (Kd) and to map the binding site of a ligand on a protein.
Principle: This method involves recording 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of an ¹⁵N-labeled protein in the presence of increasing concentrations of an unlabeled ligand (e.g., this compound). Ligand binding induces chemical shift perturbations (CSPs) in the signals of the protein's backbone amide protons and nitrogens. The magnitude of these CSPs is dependent on the ligand concentration and the affinity of the interaction.
Detailed Protocol:
-
Sample Preparation:
-
Expression and purification of ¹⁵N-labeled CBX7 chromodomain protein.
-
Preparation of a stock solution of the unlabeled inhibitor (e.g., this compound).
-
-
NMR Experiment:
-
A series of 2D ¹H-¹⁵N HSQC spectra are recorded for the ¹⁵N-labeled CBX7 protein alone and after the addition of increasing amounts of the inhibitor.
-
The experiments are conducted at a constant temperature.
-
-
Data Analysis:
-
The chemical shifts of the backbone amide resonances are monitored.
-
The magnitude of the chemical shift perturbations is calculated for each affected residue.
-
The Kd is determined by fitting the chemical shift perturbation data as a function of the ligand concentration to a binding isotherm equation.
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for FP assay.
References
- 1. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Structure–Activity Relationships of Cbx7 Inhibitors, Including Selectivity Studies against Other Cbx Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of MS37452: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the selectivity profile of MS37452 against Chromobox (CBX) proteins. This compound is a small molecule inhibitor targeting the chromodomain of CBX7, a key component of the Polycomb Repressive Complex 1 (PRC1). Understanding its selectivity is crucial for its application as a chemical probe in studying the biological functions of CBX7 and for its potential therapeutic development.
Quantitative Selectivity Profile of this compound
This compound exhibits preferential binding to a subset of CBX proteins. The binding affinity has been quantified, revealing its selectivity for CBX7 over other family members. The following table summarizes the available binding data for this compound against various CBX proteins.
| CBX Protein | Binding Affinity (Kd or relative affinity) | Method | Reference |
| CBX7 | 28.90 ± 2.71 μM | NMR Titration | [1] |
| CBX4 | ~3-fold weaker than CBX7 | HSQC Titration | [1] |
| CBX2 | >10-fold weaker than CBX7 | HSQC Titration | [1] |
| CBX6 | >10-fold weaker than CBX7 | HSQC Titration | [1] |
| CBX8 | >10-fold weaker than CBX7 | HSQC Titration | [1] |
| CBX1 | No significant binding observed | HSQC Titration | [1] |
| CBX3 | No significant binding observed | HSQC Titration | [1] |
| CBX5 | No significant binding observed | HSQC Titration | [1] |
This compound also disrupts the interaction between CBX7 and its histone ligands, with Ki values of 43.0 μM for CBX7-H3K27me3 and 55.3 μM for CBX7-H3K9me3, as determined by a fluorescence anisotropy binding assay.[1]
CBX7 Signaling Pathway and this compound Mechanism of Action
CBX7 is a critical component of the PRC1 complex, which plays a central role in gene silencing. One of the key targets of CBX7-containing PRC1 is the INK4A/ARF tumor suppressor locus, which encodes for p16INK4a and p14ARF. By binding to trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3) at this locus, CBX7 facilitates transcriptional repression, thereby inhibiting the expression of p16INK4a and p14ARF. These proteins, in turn, are key regulators of the p53 and Retinoblastoma (Rb) tumor suppressor pathways. This compound acts by competitively inhibiting the binding of the CBX7 chromodomain to H3K27me3, leading to the de-repression of the INK4A/ARF locus and activation of downstream tumor suppressor pathways.
Caption: CBX7 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The determination of the binding affinity and selectivity of this compound for CBX proteins involved several key experimental techniques. Below are the detailed methodologies for these experiments.
Protein Expression and Purification
Human CBX chromodomains (CBX1-8) were expressed as N-terminally His6-tagged fusion proteins in E. coli BL21(DE3) cells. The cells were grown in M9 minimal medium supplemented with 15NH4Cl for isotopic labeling for NMR studies. Protein expression was induced with 0.5 mM IPTG at 16°C overnight. The cells were harvested, lysed, and the protein was purified from the soluble fraction using Ni-NTA affinity chromatography followed by size-exclusion chromatography. The purity and identity of the proteins were confirmed by SDS-PAGE and mass spectrometry.
Fluorescence Anisotropy Binding Assay
This assay was used to determine the inhibitory constant (Ki) of this compound for the CBX7-histone peptide interaction.
Workflow:
Caption: Workflow for the fluorescence anisotropy binding assay.
Detailed Steps:
-
A reaction mixture containing 100 nM of purified His6-CBX7 chromodomain and 10 nM of a fluorescein-labeled H3K27me3 peptide was prepared in an assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, and 0.01% Tween-20).
-
Serial dilutions of this compound in DMSO were added to the reaction mixture. The final DMSO concentration was kept below 1%.
-
The reaction was incubated at room temperature for 30 minutes to reach equilibrium.
-
Fluorescence polarization was measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
The data was analyzed using a competitive binding model to calculate the IC50 values, which were then converted to Ki values using the Cheng-Prusoff equation.
2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR Titration
HSQC NMR titration was employed to determine the dissociation constant (Kd) of this compound for the CBX proteins and to map the binding site.
Workflow:
Caption: Workflow for the 2D 1H-15N HSQC NMR titration experiment.
Detailed Steps:
-
A sample of uniformly 15N-labeled CBX protein (50-100 µM) was prepared in an NMR buffer (20 mM Tris-HCl pH 7.0, 150 mM NaCl, 5 mM DTT, and 10% D2O).
-
A baseline 2D 1H-15N HSQC spectrum was recorded on a 600 MHz or higher NMR spectrometer at 25°C.
-
A concentrated stock solution of this compound in DMSO-d6 was titrated into the protein sample in a stepwise manner.
-
An HSQC spectrum was acquired after each addition of the compound.
-
The chemical shift perturbations of the backbone amide resonances of the protein were monitored and analyzed. The magnitude of the chemical shift changes was used to identify the residues involved in the interaction. The dissociation constant (Kd) was calculated by fitting the chemical shift perturbation data to a 1:1 binding model.
References
A Comparative Analysis of MS37452 and EZH2 Inhibitors in Cancer Research
In the landscape of epigenetic cancer therapy, molecules targeting the Polycomb group (PcG) proteins have emerged as a promising class of therapeutics. This guide provides a detailed comparison of MS37452, a selective inhibitor of the chromobox protein 7 (CBX7), and various inhibitors of the enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2). Both this compound and EZH2 inhibitors ultimately aim to reactivate tumor suppressor genes that have been silenced by PcG-mediated mechanisms, yet they achieve this through distinct molecular pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two classes of epigenetic modulators.
Mechanism of Action: Targeting Different Arms of the Polycomb Repressive Machinery
The Polycomb group proteins are key regulators of gene expression, primarily through the modification of chromatin structure. They function in two main complexes, Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2). While both contribute to gene silencing, they have distinct enzymatic activities and target specific histone modifications.
This compound: A CBX7 Chromodomain Antagonist
This compound is a small molecule that selectively inhibits the chromodomain of CBX7, a component of the PRC1 complex.[1] The CBX7 chromodomain is responsible for recognizing and binding to trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3), a repressive mark established by PRC2.[1] By binding to the aromatic cage of the CBX7 chromodomain, this compound competitively inhibits the interaction between CBX7 and H3K27me3.[1] This displacement of CBX7 from the chromatin leads to the transcriptional de-repression of target genes, including the tumor suppressor p16/CDKN2A, at the INK4A/ARF locus.[1][2]
EZH2 Inhibitors: Blocking the Catalytic Activity of PRC2
EZH2 inhibitors, on the other hand, target the catalytic subunit of the PRC2 complex. EZH2 is a histone methyltransferase that catalyzes the trimethylation of H3K27.[3][4] By competitively binding to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, these inhibitors block its methyltransferase activity.[5] This leads to a global reduction in H3K27me3 levels, resulting in the reactivation of a broad range of PRC2 target genes, including various tumor suppressors.[4][5] Several EZH2 inhibitors, such as tazemetostat (B611178), GSK126, and CPI-1205, have been developed and are in various stages of preclinical and clinical development.[4]
dot
Caption: Signaling pathways of this compound and EZH2 inhibitors.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and representative EZH2 inhibitors in various cancer cell lines, with a focus on prostate cancer models.
Table 1: In Vitro Efficacy (IC50 Values)
| Compound | Target | Cancer Type | Cell Line | IC50 (µM) | Assay Duration | Reference |
| This compound | CBX7 | Prostate Cancer | PC3 | Not explicitly defined as IC50 for viability, but effective at 250-500 µM for gene de-repression | 12 hours (for gene expression) | [1] |
| GSK126 | EZH2 | Prostate Cancer | DU145 | 52 | 48 hours | [6] |
| Prostate Cancer | PC3 | 32 | 48 hours | [6] | ||
| Prostate Cancer | LNCaP | Not specified, but effective at 6-28 µM | 48 hours | [5] | ||
| Tazemetostat | EZH2 | Prostate Cancer | LNCaP | ~1 | 14 days | [7] |
| Prostate Cancer | LNCaP-abl | < 5 | 6 days | [8] | ||
| Prostate Cancer | DU145 | >10 (at 10 days) | 10 days | [9] | ||
| CPI-1205 | EZH2 | Prostate Cancer | DU145 | >10 (at 10 days) | 10 days | [9] |
Table 2: In Vivo Efficacy (Xenograft Models)
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Prostate Cancer | PC3 | Data not available | Data not available | |
| Tazemetostat | Prostate Cancer | LNCaP | Not specified | Significant reduction in tumor growth rate | [7] |
| Prostate Cancer | 22Rv1 | Not specified | Modest tumor growth inhibition | [7] | |
| GSK126 | Prostate Cancer | MSKPCa4 (PDX) | 150 mg/kg | Modest response | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols typically employed in the evaluation of compounds like this compound and EZH2 inhibitors.
CBX7 Chromodomain Binding Assay (Fluorescence Polarization)
dot
Caption: Workflow for a fluorescence polarization-based binding assay.
This assay measures the binding of this compound to the CBX7 chromodomain by monitoring changes in the fluorescence polarization of a fluorescently labeled peptide (e.g., FITC-H3K27me3).[1] In a typical protocol:
-
A constant concentration of the fluorescent peptide and the CBX7 chromodomain protein are incubated in a suitable buffer.
-
Increasing concentrations of this compound are added to the mixture.
-
The fluorescence polarization is measured using a plate reader.
-
The binding of this compound to the CBX7 chromodomain displaces the fluorescent peptide, causing a decrease in fluorescence polarization.
-
The data is then used to calculate the IC50 or Ki value, representing the concentration of the inhibitor required to displace 50% of the bound peptide.
EZH2 Histone Methyltransferase (HMT) Assay (Radioactive)
dot
Caption: Workflow for a radioactive histone methyltransferase assay.
This assay measures the enzymatic activity of EZH2 by quantifying the transfer of a radioactive methyl group from [3H]-S-adenosyl-L-methionine ([3H]-SAM) to a histone H3 substrate.[10] A general protocol involves:
-
Incubating the recombinant PRC2 complex with a histone H3 substrate and [3H]-SAM in a reaction buffer.
-
Adding varying concentrations of the EZH2 inhibitor to the reaction mixture.
-
After incubation, the reaction is stopped, and the radiolabeled histones are separated from the unincorporated [3H]-SAM, typically by filtration.
-
The amount of radioactivity incorporated into the histone substrate is measured using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Chromatin Immunoprecipitation (ChIP) Assay
dot
Caption: General workflow for a chromatin immunoprecipitation assay.
ChIP is used to determine the occupancy of a specific protein at a particular genomic locus.[11][12] For this compound, ChIP can be used to assess the binding of CBX7 to the p16/CDKN2A promoter. For EZH2 inhibitors, it can be used to measure the levels of H3K27me3 at target gene promoters. A standard protocol includes:
-
Cross-linking proteins to DNA within cells using formaldehyde.
-
Lysing the cells and shearing the chromatin into smaller fragments by sonication.
-
Immunoprecipitating the protein of interest (e.g., CBX7 or H3K27me3) along with the cross-linked DNA using a specific antibody.
-
Washing away non-specifically bound chromatin.
-
Eluting the protein-DNA complexes and reversing the cross-links.
-
Purifying the DNA and analyzing the enrichment of specific DNA sequences by quantitative PCR (qPCR) or genome-wide by sequencing (ChIP-seq).[13]
Western Blot Analysis
Western blotting is a standard technique to detect and quantify the levels of specific proteins in a sample.[14][15] In the context of this compound and EZH2 inhibitors, it is used to:
-
Confirm the knockdown or reduced expression of target proteins (e.g., CBX7).
-
Assess the global levels of histone modifications, such as H3K27me3, following treatment with an EZH2 inhibitor.[16]
-
Examine the expression of downstream target proteins, like p16/CDKN2A.
The general steps include:
-
Extracting proteins from treated and untreated cells.
-
Separating the proteins by size using SDS-PAGE.
-
Transferring the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probing the membrane with a primary antibody specific to the protein of interest.
-
Incubating with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detecting the signal using a chemiluminescent substrate and imaging system.
Discussion and Future Directions
Both this compound and EZH2 inhibitors represent promising strategies for targeting the epigenetic vulnerabilities of cancer. Their distinct mechanisms of action offer different therapeutic opportunities and challenges.
This compound , by targeting a "reader" of the epigenetic code (CBX7), offers a more targeted approach compared to the global reduction of H3K27me3 induced by EZH2 inhibitors. This could potentially lead to a more favorable side-effect profile. However, the development of CBX7 inhibitors is at a much earlier stage than that of EZH2 inhibitors, and more preclinical and clinical data are needed to validate their efficacy and safety.
EZH2 inhibitors have a more established preclinical and clinical track record, with tazemetostat already approved for certain malignancies.[17] Their ability to induce a broad reactivation of tumor suppressor genes makes them attractive for a wide range of cancers. However, the global nature of their effect could also lead to off-target effects and potential toxicities. Furthermore, resistance to EZH2 inhibitors is an emerging clinical challenge.
Future research should focus on:
-
Conducting head-to-head preclinical studies of this compound and EZH2 inhibitors in the same cancer models to directly compare their efficacy and toxicity.
-
Exploring the potential for combination therapies, both between this compound and EZH2 inhibitors and with other anti-cancer agents, to enhance efficacy and overcome resistance. For instance, EZH2 inhibitors have shown synergistic effects when combined with androgen signaling inhibitors in prostate cancer.[7]
-
Identifying predictive biomarkers to select patients who are most likely to respond to each class of inhibitors.
-
Further elucidating the non-canonical functions of EZH2 and how they are affected by these inhibitors.
References
- 1. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Lineage-specific canonical and non-canonical activity of EZH2 in advanced prostate cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. urotoday.com [urotoday.com]
Comparative Analysis of Novel MS37452 Derivatives for Enhanced Potency and Selectivity
This guide provides a comparative analysis of newly synthesized derivatives of the research compound MS37452. The objective of this study was to develop analogs with improved potency and selectivity. The following sections detail the pharmacological data, experimental methodologies, and relevant biological pathways associated with these novel compounds.
Potency and Selectivity Profile of this compound Derivatives
The inhibitory activity of the this compound derivatives was assessed against the primary target kinase, as well as two related off-target kinases to determine selectivity. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay. The data presented below represents the mean of three independent experiments.
| Compound ID | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity (Fold vs. Off-Target 1) | Selectivity (Fold vs. Off-Target 2) |
| This compound | 150 | 300 | 1200 | 2 | 8 |
| MS-A | 25 | 500 | 2500 | 20 | 100 |
| MS-B | 10 | 150 | 1000 | 15 | 100 |
| MS-C | 5 | 200 | 1500 | 40 | 300 |
Experimental Protocols
Kinase Inhibition Assay:
The potency of the this compound derivatives was determined using a commercially available ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.
-
A 10 mM stock solution of each compound was prepared in 100% DMSO.
-
Serial dilutions of the compounds were made in the assay buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA).
-
The kinase, substrate, and ATP were mixed in the assay buffer and added to a 384-well plate.
-
The compounds were added to the wells to initiate the reaction. The final DMSO concentration was maintained at 1%.
-
The plate was incubated at 30°C for 1 hour.
-
The ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent was then added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence was measured using a plate reader.
-
The IC50 values were calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway targeted by this compound and the experimental workflow for evaluating the new derivatives.
Caption: Hypothetical signaling pathway showing the inhibitory action of this compound derivatives on the target kinase.
Caption: Experimental workflow for the evaluation of novel this compound derivatives.
MS37452: A Comparative Analysis of its Cross-Reactivity with Chromodomains
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides a detailed comparison of the binding affinity of MS37452, a small molecule inhibitor of the CBX7 chromodomain, with a panel of other human chromodomain-containing proteins. The data presented herein, supported by detailed experimental protocols, offers a clear perspective on the cross-reactivity profile of this compound.
Binding Affinity Profile of this compound against CBX Chromodomains
This compound exhibits preferential binding to the chromodomain of CBX7.[1] Its affinity for other members of the Polycomb (Pc) subfamily of chromobox homologs (CBX2, CBX4, CBX6, and CBX8) is significantly lower. Notably, this compound shows almost no binding to the chromodomains of the Heterochromatin Protein 1 (HP1) subfamily (CBX1, CBX3, and CBX5).[1] This selectivity is attributed to specific amino acid variations within the methyl-lysine binding pocket of the different chromodomains.[1]
The binding affinity of this compound for CBX7 has been quantified with a dissociation constant (Kd) of 28.90 ± 2.71 μM, as determined by Nuclear Magnetic Resonance (NMR) titration.[1] In functional assays, this compound disrupts the interaction between CBX7 and histone H3 peptides trimethylated at lysine (B10760008) 27 (H3K27me3) and lysine 9 (H3K9me3) with inhibition constants (Ki) of 43.0 μM and 55.3 μM, respectively, as measured by a fluorescence anisotropy binding assay.[1]
Compared to its affinity for CBX7, this compound binds to CBX4 with an approximately 3-fold weaker affinity and to CBX2, CBX6, and CBX8 with at least a 10-fold weaker affinity.[1]
| Chromodomain | Binding Affinity (Kd/Ki) | Fold-Difference vs. CBX7 | Method | Reference |
| CBX7 | 28.90 ± 2.71 μM (Kd) | - | NMR Titration | [1] |
| 43.0 μM (Ki for H3K27me3) | - | Fluorescence Anisotropy | [1] | |
| 55.3 μM (Ki for H3K9me3) | - | Fluorescence Anisotropy | [1] | |
| CBX4 | ~87 μM (Estimated Kd) | ~3-fold weaker | HSQC Titration | [1] |
| CBX2 | ≥289 μM (Estimated Kd) | ≥10-fold weaker | HSQC Titration | [1] |
| CBX6 | ≥289 μM (Estimated Kd) | ≥10-fold weaker | HSQC Titration | [1] |
| CBX8 | ≥289 μM (Estimated Kd) | ≥10-fold weaker | HSQC Titration | [1] |
| CBX1 (HP1β) | No significant binding | - | Not specified | [1] |
| CBX3 (HP1γ) | No significant binding | - | Not specified | [1] |
| CBX5 (HP1α) | No significant binding | - | Not specified | [1] |
Experimental Protocols
Protein Expression and Purification
The chromodomains of human CBX1 (amino acids 20–73), CBX2 (8–62), CBX4 (8–65), CBX6 (8–65), CBX7 (8–62), and CBX8 (8–61) were expressed in E. coli as N-terminal His6-tagged fusion proteins.[2] Bacterial cultures were grown in 2xYT media at 37°C to an OD600 of approximately 1.8. The temperature was then reduced to 15°C for 1 hour before inducing protein expression with 1 mM IPTG overnight. Cell pellets were harvested, resuspended in binding buffer, and frozen. The His-tagged proteins were then purified using standard nickel-affinity chromatography.[2]
Competitive Fluorescence Polarization (FP) Assay
This assay was utilized to determine the IC50 values for inhibitors disrupting the interaction between CBX chromodomains and a fluorescently labeled probe peptide.[2]
Workflow:
Caption: Workflow for the competitive fluorescence polarization assay.
Detailed Steps:
-
A constant concentration of a fluorescently labeled peptide probe (e.g., 100 nM of a suitable high-affinity peptide) is mixed with a fixed concentration of the target CBX chromodomain protein in an appropriate buffer.[2] The concentrations of the CBX proteins are adjusted based on their affinity for the probe (e.g., 0.4 μM for CBX7, 1 μM for CBX2, CBX4, and CBX6, and 7 μM for CBX8).[2]
-
Varying concentrations of this compound are added to this mixture. The final volume in each well of a microplate is typically 100 μL.[2]
-
The plate is incubated in the dark for 15 minutes at room temperature to allow the binding to reach equilibrium.[2]
-
The fluorescence polarization is measured using a suitable plate reader.
-
The data is analyzed by plotting the change in fluorescence polarization as a function of the this compound concentration. The IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe, is then determined using a suitable curve-fitting model.[2]
NMR Titration
To determine the dissociation constant (Kd) of this compound for the CBX7 chromodomain, 15N-labeled CBX7 was purified and its 1H-15N HSQC spectrum was recorded in the absence and presence of increasing concentrations of this compound. The chemical shift perturbations of specific amino acid residues in the CBX7 binding pocket upon addition of this compound were monitored. By fitting the chemical shift changes to a binding isotherm, the Kd value was calculated.[1]
Signaling Pathway and Mechanism of Action
This compound functions by competitively inhibiting the binding of the CBX7 chromodomain to its target, methylated histone H3. Specifically, CBX7 is a core component of the Polycomb Repressive Complex 1 (PRC1), which recognizes the H3K27me3 mark, a key epigenetic modification associated with transcriptional repression.[1] By binding to the aromatic cage of the CBX7 chromodomain, this compound prevents the recognition of this histone mark.[1][3] This leads to the displacement of the PRC1 complex from the chromatin at specific gene loci, such as the INK4A/ARF tumor suppressor locus.[1][3] The removal of this repressive complex results in the de-repression and subsequent transcriptional activation of target genes like p16/CDKN2A.[1][3]
Caption: Simplified signaling pathway of this compound action.
References
A Comparative Analysis of MS37452 and Other PRC1 Inhibitors for Researchers
A deep dive into the performance, mechanism of action, and experimental evaluation of inhibitors targeting the Polycomb Repressive Complex 1, offering a valuable resource for researchers in oncology and epigenetics.
This guide provides a comprehensive comparison of MS37452, a notable chromodomain inhibitor, with other inhibitors of the Polycomb Repressive Complex 1 (PRC1), particularly those targeting the E3 ligase activity of the RING1B-BMI1 complex. This analysis is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their research and therapeutic development endeavors.
Performance Comparison of PRC1 Inhibitors
The efficacy of PRC1 inhibitors can be assessed through various quantitative measures, including their binding affinity (Kd or Ki) and their functional inhibition of PRC1's enzymatic activity (IC50). This compound distinguishes itself by targeting the CBX7 chromodomain, a component of the canonical PRC1 complex responsible for recognizing the H3K27me3 epigenetic mark. In contrast, a significant class of other PRC1 inhibitors, such as RB-3, targets the catalytic core of PRC1, specifically the E3 ubiquitin ligase activity of the RING1B-BMI1 heterodimer.[1]
| Inhibitor | Target | Mechanism of Action | Kd / Ki | IC50 (in vitro) | Cellular Activity |
| This compound | CBX7 Chromodomain | Competitive inhibitor of H3K27me3 binding[2][3] | Kd: 27.7 µM[4] Ki: 43 µM[2][3] | - | Derepresses transcription of p16/CDKN2A in prostate cancer cells at 250 µM[2][4] |
| RB-3 | RING1B-BMI1 | Binds to RING1B, inducing a hydrophobic pocket and blocking interaction with nucleosomes[1][5][6] | Kd: 2.8 µM (for RING1B-BMI1f)[5][7][8] | 1.6 µM (H2A ubiquitination)[5][7][8] | Decreases global H2A ubiquitination and induces differentiation in leukemia cell lines[1][5][7] |
| WY332 | RING1B-BMI1 | Binds to Ring1B-Bmi1 with low micromolar affinity[9] | Low micromolar affinity[9] | - | Reduces H2AK119ub levels in leukemic cells and induces differentiation[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PRC1 inhibitors. Below are outlines of key experimental protocols.
Fluorescence Polarization (FP) Assay for CBX7 Chromodomain Binding
This assay is used to determine the binding affinity of inhibitors like this compound to the CBX7 chromodomain.
Principle: The assay measures the change in polarization of fluorescently labeled H3K27me3 peptide upon binding to the CBX7 chromodomain. Small, unbound peptides rotate rapidly, resulting in low polarization. When bound to the larger chromodomain protein, the rotation slows, and polarization increases. Competitive inhibitors will displace the fluorescent peptide, leading to a decrease in polarization.
Protocol Outline:
-
Reagents: Purified CBX7 chromodomain protein, a fluorescently labeled H3K27me3 peptide (e.g., FITC-H3K27me3), assay buffer, and the test inhibitor (e.g., this compound).
-
Procedure: a. A fixed concentration of the fluorescent peptide and CBX7 chromodomain are incubated together to establish a baseline high polarization signal. b. Serial dilutions of the inhibitor are added to the mixture. c. The reaction is incubated to reach equilibrium. d. Fluorescence polarization is measured using a suitable plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation.
In Vitro H2A Ubiquitination Assay
This biochemical assay assesses the ability of inhibitors to block the E3 ligase activity of the PRC1 complex.
Principle: The assay measures the transfer of ubiquitin to histone H2A on a nucleosome substrate, catalyzed by the PRC1 complex. The ubiquitinated H2A can be detected by Western blotting.
Protocol Outline:
-
Reagents: Recombinant PRC1 complex (e.g., RING1B-BMI1), E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), ubiquitin, ATP, nucleosomes, and the test inhibitor (e.g., RB-3).[11][12]
-
Procedure: a. All reaction components are incubated together in a reaction buffer at 37°C for a defined period. b. The reaction is stopped by adding SDS-PAGE loading buffer. c. The reaction products are separated by SDS-PAGE. d. Ubiquitinated H2A (H2Aub) is detected by Western blotting using an antibody specific for H2Aub or a tag on ubiquitin.
-
Data Analysis: The intensity of the H2Aub band is quantified to determine the level of inhibition at different inhibitor concentrations, from which the IC50 value is calculated.
AlphaScreen Competition Assay for RING1B-BMI1 Interaction
This high-throughput screening assay is used to identify and characterize inhibitors that disrupt the interaction between RING1B and BMI1 or their interaction with other components.
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when the target proteins interact, generating a chemiluminescent signal. An inhibitor that disrupts this interaction will lead to a decrease in the signal.
Protocol Outline:
-
Reagents: Biotinylated probe compound that binds to RING1B-BMI1, streptavidin-coated donor beads, nickel chelate acceptor beads, His-tagged RING1B-BMI1 complex, and the test inhibitor.[13]
-
Procedure: a. The His-tagged RING1B-BMI1 complex is incubated with the biotinylated probe and the test inhibitor. b. Streptavidin-coated donor beads and nickel chelate acceptor beads are added. c. After incubation, the plate is read on an AlphaScreen-compatible reader.
-
Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the protein-probe interaction. IC50 values are determined from the dose-response curve.[13]
Chromatin Immunoprecipitation (ChIP)-qPCR
This cellular assay is used to determine if an inhibitor can displace PRC1 from its target gene promoters in a cellular context.
Principle: Cells are treated with the inhibitor, and then chromatin is cross-linked, sheared, and immunoprecipitated with an antibody against a PRC1 subunit (e.g., CBX7 or RING1B). The amount of co-precipitated DNA of a target gene is quantified by qPCR.
Protocol Outline:
-
Cell Treatment and Cross-linking: Cells are treated with the inhibitor or vehicle control. Proteins are then cross-linked to DNA using formaldehyde.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to a PRC1 subunit. The antibody-protein-DNA complexes are captured using protein A/G beads.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
qPCR Analysis: The amount of a specific target gene promoter DNA is quantified by qPCR. Results are typically expressed as a percentage of the input chromatin.
-
Data Analysis: A decrease in the amount of precipitated target gene DNA in inhibitor-treated cells compared to control cells indicates displacement of the PRC1 complex.[14]
Visualizing PRC1 Mechanisms and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PRC1 signaling pathway and a typical experimental workflow for inhibitor analysis.
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Labchem Catalog [labchem.com.my]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PRC1 inhibitor RB-3 |CAS:2396639-11-3 Probechem Biochemicals [probechem.com]
- 6. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. RB-3 | CAS#:2396639-11-3 | Chemsrc [chemsrc.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Structural basis of the histone ubiquitination read–write mechanism of RYBP–PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and E3‐ligase activity of the Ring–Ring complex of Polycomb proteins Bmi1 and Ring1b | The EMBO Journal [link.springer.com]
- 13. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Gene Expression: A Comparative Guide to MS37452-Mediated Derepression of Target Genes
For Immediate Release
This guide provides a comprehensive comparison of MS37452, a small molecule inhibitor of the Chromobox homolog 7 (CBX7), and its role in the derepression of target genes. Primarily designed for researchers, scientists, and drug development professionals, this document delves into the supporting experimental data, compares this compound with alternative compounds, and offers detailed experimental protocols for key assays.
Introduction to this compound and Target Gene Derepression
This compound is a small molecule that competitively inhibits the binding of the CBX7 chromodomain to trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3).[1][2] CBX7 is a core component of the Polycomb Repressive Complex 1 (PRC1), a major epigenetic silencer of gene expression. By disrupting the CBX7-H3K27me3 interaction, this compound effectively displaces PRC1 from its target gene loci, leading to the derepression of silenced genes.[1] Notably, this compound has been shown to reactivate the expression of key tumor suppressor genes, such as p14/ARF and p16/INK4a, at the INK4A/ARF locus, particularly in prostate cancer cell lines like PC3.[1][2]
Mechanism of Action: The PRC1 Pathway
The following diagram illustrates the signaling pathway of CBX7-mediated gene repression and its inhibition by this compound.
Comparative Performance of CBX7 Inhibitors
Several molecules have been identified as inhibitors of the CBX7 chromodomain. This section compares this compound with other notable alternatives based on available data. A direct comparison is challenging due to variations in experimental conditions across different studies.
| Compound | Type | Target | Binding Affinity (Kd) | Selectivity | Reported Effect on Gene Derepression |
| This compound | Small Molecule | CBX7 | 27.7 µM | 3-fold weaker for CBX4, >10-fold for CBX2/6/8 | Induces derepression of p14/ARF and p16/INK4a in PC3 cells.[1][2] |
| MS351 | Small Molecule | CBX7 | ~500 µM (to free protein) | Selective for RNA-bound CBX7 | Effectively induces derepression of p16/INK4a in PC3 and mouse ES cells. |
| UNC3866 | Peptidomimetic | CBX4, CBX7 | ~100 nM | 6- to 18-fold selective vs other CBX/CDY chromodomains | Inhibits PC3 cell proliferation, a known CBX7 phenotype. |
| Suramin | Small Molecule | CBX7 | Not specified | Broad | Bridges two CBX7 molecules; functional data on target gene derepression is limited.[1] |
Experimental Data: this compound-Mediated Derepression
Studies have demonstrated a dose- and time-dependent derepression of p14/ARF and p16/INK4a in PC3 cells upon treatment with this compound.
| Treatment Concentration | Treatment Duration | p14/ARF mRNA Increase | p16/INK4a mRNA Increase |
| 250 µM | 12 hours | ~25% | ~25% |
| 500 µM | 12 hours | ~60% | ~60% |
Data synthesized from literature reports on experiments conducted in PC3 cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol is designed to quantify the occupancy of CBX7 at the INK4A/ARF gene locus.
Protocol:
-
Cell Culture and Crosslinking: Culture PC3 cells to ~80% confluency. Treat with this compound or vehicle control for the desired time. Crosslink proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the lysate overnight at 4°C with an anti-CBX7 antibody or a negative control IgG.
-
Immune Complex Capture and Washes: Add protein A/G beads to capture the antibody-protein-DNA complexes. Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin from the beads. Reverse the protein-DNA crosslinks by incubating at 65°C overnight.
-
DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial DNA purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of the p14/ARF and p16/INK4a genes. Analyze the data to determine the relative enrichment of CBX7 at these loci.
Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol is used to measure the mRNA expression levels of target genes.
Protocol:
-
Cell Culture and Treatment: Culture PC3 cells and treat with various concentrations of this compound or vehicle control for the specified durations.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA isolation kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template and primers specific for p14/ARF, p16/INK4a, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method.
Conclusion
This compound serves as a valuable tool for studying the epigenetic regulation of gene expression by the PRC1 complex. The experimental data confirms its ability to derepress key tumor suppressor genes in prostate cancer cells. While more potent and selective inhibitors are being developed, this compound remains a foundational compound for understanding the therapeutic potential of targeting CBX7. The provided protocols offer a starting point for researchers aiming to investigate the effects of this compound and other CBX7 inhibitors on gene expression.
References
Evaluating the Specificity of MS37452 in Cellular Thermal Shift Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the specificity of MS37452, a known antagonist of the Chromobox protein homolog 7 (CBX7), using the Cellular Thermal Shift Assay (CETSA). While direct, quantitative CETSA data for this compound is not currently available in published literature, this document outlines the established principles and protocols for such an analysis. It also presents existing data on this compound's selectivity from other biochemical and biophysical assays to offer a comprehensive profile of the compound.
Introduction to this compound and Target Engagement
This compound is a small molecule inhibitor that targets the chromodomain of CBX7.[1][2] CBX7 is a component of the Polycomb Repressive Complex 1 (PRC1), which plays a critical role in epigenetic regulation by recognizing trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3) and maintaining transcriptional repression.[1] By inhibiting the CBX7 chromodomain, this compound disrupts this interaction, leading to the de-repression of target genes, such as the tumor suppressor p16/CDKN2A.[1][3]
Confirming that a compound like this compound engages its intended target within the complex environment of a cell is crucial for validating its mechanism of action and assessing potential off-target effects. CETSA is a powerful biophysical technique that directly measures the engagement of a ligand with its target protein in intact cells or lysates by assessing changes in the protein's thermal stability.[4][5][6][7] Ligand binding typically stabilizes the target protein, resulting in a higher melting temperature (Tm), which can be quantified.[5][6]
Comparative Data for this compound Specificity (Non-CETSA)
In the absence of direct CETSA data, the specificity of this compound has been characterized using other methods, primarily Nuclear Magnetic Resonance (NMR) titration and fluorescence anisotropy binding assays. These studies provide valuable insights into its selectivity profile across the CBX family of chromodomain-containing proteins.
The CBX family is broadly divided into two subfamilies: the Polycomb (Pc) group (CBX2, CBX4, CBX6, CBX7, CBX8) and the Heterochromatin Protein 1 (HP1) group (CBX1, CBX3, CBX5).[1]
| Target Protein | Binding Affinity (Kd) | Selectivity vs. CBX7 | Method | Reference |
| CBX7 | ~28.9 µM | - | NMR Titration | [1] |
| CBX4 | ~3-fold weaker | 3x | HSQC Titration | [1] |
| CBX2 | >10-fold weaker | >10x | HSQC Titration | [1] |
| CBX6 | >10-fold weaker | >10x | HSQC Titration | [1] |
| CBX8 | >10-fold weaker | >10x | HSQC Titration | [1] |
| CBX1 (HP1β) | No significant binding | High | HSQC Titration | [1] |
| CBX3 (HP1γ) | No significant binding | High | HSQC Titration | [1] |
| CBX5 (HP1α) | No significant binding | High | HSQC Titration | [1] |
Table 1: Summary of this compound binding affinity and selectivity for CBX family chromodomains. Data is derived from non-CETSA experimental methods.
These data indicate that this compound exhibits moderate selectivity for CBX7 over other Polycomb group members and high selectivity against the HP1 subfamily.[1]
Alternative CBX7 Inhibitors for Comparison
A comprehensive evaluation of this compound would involve comparison with other known CBX7 inhibitors. While direct CETSA comparisons are unavailable, researchers can benchmark against compounds like:
| Compound | Target(s) | Binding Affinity (Kd for CBX7) | Key Features | Reference |
| UNC3866 | CBX4, CBX7 | ~100 nM | Potent peptidomimetic antagonist. | [4][8] |
| UNC4976 | CBX7 | Similar to UNC3866 | Positive allosteric modulator of nucleic acid binding. | [9][10] |
| Peptidomimetics | CBX7 | 220 nM (Compound 9) | High potency and variable selectivity across CBX family. | [11] |
Table 2: Other notable inhibitors targeting CBX7 for comparative studies.
Experimental Protocols
To empirically determine the specificity of this compound using CETSA, the following protocols for both a standard melt curve and an isothermal dose-response (ITDR) experiment are provided.
Protocol 1: CETSA Melt Curve for this compound Target Engagement
This experiment aims to determine the change in melting temperature (ΔTm) of CBX7 in the presence of this compound.
Materials:
-
Cell line expressing endogenous CBX7 (e.g., PC3 prostate cancer cells).[1]
-
This compound stock solution (in DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis buffer.
-
Antibodies: Primary anti-CBX7, appropriate secondary antibody.
-
Western blot reagents and equipment.
-
Thermocycler.
Procedure:
-
Cell Treatment: Treat cultured cells with a saturating concentration of this compound (e.g., 100-250 µM) or vehicle (DMSO) for 2-4 hours at 37°C.[1][3]
-
Harvesting: Harvest cells, wash with cold PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermocycler, followed by a cooling step.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[12]
-
Protein Analysis: Collect the supernatant and determine protein concentration. Analyze the amount of soluble CBX7 in each sample by Western blotting.
-
Data Analysis: Quantify the band intensities. Plot the normalized soluble CBX7 fraction against the temperature for both this compound-treated and vehicle-treated samples to generate melt curves. The shift in the midpoint of the curves represents the ΔTm.
Protocol 2: Proteome-Wide CETSA (Thermal Proteome Profiling) for Off-Target Identification
This unbiased approach identifies all proteins that experience a thermal shift upon this compound treatment, revealing both the primary target and potential off-targets.[13][14][15]
Materials:
-
Same as Protocol 1, plus:
-
Tandem Mass Tag (TMT) reagents for multiplexed quantitative proteomics.
-
LC-MS/MS instrumentation and software.
Procedure:
-
Sample Preparation: Follow steps 1-5 from Protocol 1 to generate soluble protein fractions from cells treated with this compound or vehicle across a temperature gradient.
-
Protein Digestion: Digest the protein samples into peptides using trypsin.
-
TMT Labeling: Label the peptides from each temperature point with different TMT isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled peptide sets and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the mass spectrometry data to identify and quantify thousands of proteins. For each identified protein, plot the relative abundance of the soluble fraction as a function of temperature to generate individual melt curves. Compare the melt curves between the this compound- and vehicle-treated groups to identify proteins with significant thermal shifts.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: CBX7-mediated gene repression and its inhibition by this compound.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion
While this compound has been identified as a selective inhibitor of CBX7 through various biochemical assays, a definitive evaluation of its on-target and off-target effects in a cellular context necessitates the use of CETSA. The protocols and comparative framework provided here serve as a guide for researchers to perform these critical experiments. Generating quantitative thermal shift data for this compound and comparing it with other CBX inhibitors will provide a clearer understanding of its cellular specificity, further validating its utility as a chemical probe for studying epigenetic regulation and its potential as a therapeutic agent.
References
- 1. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A cellular chemical probe targeting the chromodomains of Polycomb Repressive Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structure–Activity Relationships of Cbx7 Inhibitors, Including Selectivity Studies against Other Cbx Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Thermal proteome profiling for interrogating protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unveiling the Structure-Activity Relationship of MS37452 Analogs as CBX7 Chromodomain Inhibitors
A comparative guide for researchers and drug development professionals on the chemical nuances dictating the inhibitory potential of MS37452 and its derivatives against the epigenetic reader protein CBX7.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound and its analogs, potent inhibitors of the Chromobox homolog 7 (CBX7) chromodomain. By examining key chemical modifications and their impact on binding affinity and cellular activity, this document serves as a valuable resource for the rational design of next-generation epigenetic modulators targeting PRC1-mediated gene silencing.
Comparative Analysis of Binding Affinities
This compound, also referred to as MS452, emerged from a high-throughput screening as a competitive inhibitor of the CBX7 chromodomain's interaction with trimethylated histone H3 lysine (B10760008) 27 (H3K27me3).[1][2] The binding affinity of this compound to the CBX7 chromodomain was determined to have a dissociation constant (Kd) of 28.90 ± 2.71 μM.[1] Further studies established its inhibitory constant (Ki) for disrupting the CBX7-H3K27me3 interaction at 43.0 μM and the CBX7-H3K9me3 interaction at 55.3 μM.[1]
Subsequent structure-guided optimization efforts led to the synthesis and evaluation of a series of this compound analogs, revealing critical insights into the structural requirements for potent CBX7 inhibition. The following table summarizes the in vitro binding affinities of key analogs compared to the parent compound.
| Compound | Modifications from this compound (MS452) | Binding Affinity (Ki, μM) | Fold Improvement vs. MS452 |
| MS452 | - | 33.1[2] | 1.0 |
| MS521 | Addition of a urea (B33335) moiety to the para-amine group on the tolyl "C" ring.[2] | 4.8[2] | ~7 |
Structure-Activity Relationship (SAR) Insights
The development of this compound analogs has illuminated several key structural features that govern their binding affinity for the CBX7 chromodomain.
Critical Role of the Dimethoxybenzene Moiety: The two methoxy (B1213986) groups on the benzene (B151609) ring ("A" ring) of this compound are crucial for its activity. The removal of even one of these methoxy groups, or altering their positions, leads to a near-complete loss of binding.[1] This highlights the importance of these groups for anchoring the molecule within the binding pocket.
Impact of Substitutions on the Methylbenzene Ring: Modifications to the methylbenzene ring ("C" ring) have a significant impact on binding affinity.
-
Halogenation and Demethylation: The introduction of chloro (Cl) or bromo (Br) substituents, or the removal of the methyl group from this ring, results in reduced binding affinity.[1]
-
Hydrophobic and Hydrogen Bonding Interactions: A key strategy for improving potency involved introducing moieties that could form additional hydrogen bonds or hydrophobic interactions. The most successful modification was the addition of a urea group to a para-amine substituent on the tolyl ring, as seen in MS521. This modification resulted in a 7-fold increase in affinity, likely due to a new hydrogen bond interaction with the backbone oxygen of His47 in the CBX7 protein.[2]
Selectivity Profile: this compound exhibits a degree of selectivity for the CBX7 chromodomain over other CBX paralogs. It demonstrates approximately 3-fold weaker affinity for CBX4 and at least 10-fold weaker affinity for CBX2, CBX6, and CBX8.[1] This selectivity is attributed to specific amino acid differences within the binding pockets of the various CBX proteins.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context of CBX7 inhibition and the general workflow used to evaluate this compound and its analogs.
Caption: CBX7 inhibition by this compound analogs.
Caption: Experimental workflow for evaluating this compound analogs.
Experimental Protocols
The evaluation of this compound and its analogs relies on a combination of biophysical and cell-based assays to determine their binding affinity, mechanism of action, and cellular efficacy. Below are detailed methodologies for the key experiments cited.
Fluorescence Anisotropy/Polarization Binding Assay
This assay is used to determine the inhibitory constant (Ki) of compounds that disrupt the interaction between the CBX7 chromodomain and a fluorescently labeled H3K27me3 peptide.
-
Reagents and Materials:
-
Purified recombinant CBX7 chromodomain protein.
-
Fluorescently labeled H3K27me3 peptide (e.g., FITC-labeled).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
This compound and its analogs dissolved in DMSO.
-
384-well, low-volume, black, non-stick microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
A solution containing the CBX7 chromodomain and the fluorescently labeled H3K27me3 peptide is prepared in the assay buffer. The concentrations are optimized to ensure a significant polarization window between the bound and free peptide.
-
Serial dilutions of the test compounds (this compound and its analogs) are prepared in DMSO and then diluted in the assay buffer.
-
The CBX7/peptide mixture is added to the wells of the microplate.
-
The compound dilutions are then added to the respective wells. Control wells containing DMSO only (for maximum polarization) and buffer only (for minimum polarization) are included.
-
The plate is incubated at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using the plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
The data is analyzed by plotting the change in polarization as a function of the compound concentration. The IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
-
2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR Titration
This technique is employed to confirm the direct binding of the compounds to the CBX7 chromodomain and to determine the dissociation constant (Kd).
-
Reagents and Materials:
-
¹⁵N-labeled purified recombinant CBX7 chromodomain protein in a suitable NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
This compound and its analogs dissolved in a deuterated solvent (e.g., DMSO-d6).
-
NMR tubes.
-
High-field NMR spectrometer equipped with a cryoprobe.
-
-
Procedure:
-
A baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled CBX7 chromodomain is recorded. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Small aliquots of the concentrated compound stock solution are titrated into the protein sample in the NMR tube.
-
After each addition of the compound, a 2D ¹H-¹⁵N HSQC spectrum is acquired.
-
Binding of the compound to the protein induces chemical shift perturbations (CSPs) in the signals of the amino acid residues at or near the binding site.
-
The changes in the chemical shifts of the affected residues are monitored as a function of the ligand concentration.
-
The dissociation constant (Kd) is determined by fitting the chemical shift perturbation data to a binding isotherm equation.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to assess the ability of the compounds to displace CBX7 from its target gene loci in a cellular context.
-
Reagents and Materials:
-
Prostate cancer cell line (e.g., PC3).
-
Cell culture medium and supplements.
-
This compound and its analogs.
-
Formaldehyde (B43269) for cross-linking.
-
Glycine to quench cross-linking.
-
Lysis buffers.
-
Sonicator to shear chromatin.
-
Antibody specific for CBX7.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
Primers for qPCR targeting the INK4a/ARF locus.
-
qPCR instrument and reagents.
-
-
Procedure:
-
PC3 cells are cultured and treated with the test compounds or vehicle control (DMSO) for a specified time.
-
Protein-DNA complexes are cross-linked by adding formaldehyde directly to the culture medium.
-
The cross-linking reaction is quenched with glycine.
-
Cells are harvested, and the nuclei are isolated and lysed.
-
The chromatin is sheared into fragments of a desired size range (e.g., 200-1000 bp) by sonication.
-
The sheared chromatin is incubated with an anti-CBX7 antibody overnight to immunoprecipitate CBX7-bound DNA fragments. A non-specific IgG is used as a negative control.
-
Protein A/G magnetic beads are added to capture the antibody-chromatin complexes.
-
The beads are washed extensively to remove non-specific binding.
-
The cross-links are reversed, and the proteins are digested with proteinase K.
-
The DNA is purified from the immunoprecipitated samples and from an input control (a sample of the initial sheared chromatin).
-
The amount of specific DNA sequences (e.g., at the INK4a/ARF locus) in the immunoprecipitated DNA is quantified by qPCR.
-
The results are expressed as the percentage of input DNA, and the effect of the compound treatment on CBX7 occupancy at the target locus is determined by comparing with the vehicle control.
-
References
Safety Operating Guide
Proper Disposal of MS37452: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing MS37452, a potent inhibitor of the CBX7 chromodomain, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions are mandated by the product's Safety Data Sheet (SDS), this guide provides a comprehensive overview of the necessary procedures and precautions based on general best practices for chemical waste management.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer of this compound. This document contains detailed information regarding the compound's hazards, handling, and emergency measures. In the absence of a specific SDS for this compound, the following general precautions for handling chemical waste should be strictly adhered to:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.
-
Ventilation: Conduct all disposal-related activities in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the SDS or standard laboratory protocols.
Step-by-Step Disposal Procedures
The disposal of this compound, as with most laboratory chemicals, must comply with local, state, and federal regulations. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Classification:
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.
-
The label should include the words "Hazardous Waste," the full chemical name (1-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-2-(3-methylphenoxy)-ethanone), and the approximate quantity.
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Segregate the this compound waste from incompatible materials to prevent accidental reactions.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management personnel to schedule a pickup.
-
Provide them with all necessary information about the waste, as indicated on the container label.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. Improper disposal can lead to environmental contamination and potential health hazards.
Quantitative Data Summary
For researchers using this compound, the following data, compiled from various suppliers, is essential for experimental design and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆N₂O₅ | N/A |
| Molecular Weight | 398.46 g/mol | N/A |
| Storage (Solid) | Store at -20°C for short-term, -80°C for long-term | N/A |
| Storage (In solvent) | -80°C for up to 6 months; -20°C for up to 1 month | N/A |
Experimental Protocols and Methodologies
This compound is utilized in various experimental settings to probe the function of CBX7. Below are generalized methodologies for its application in cell-based assays.
Cell Treatment Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Working Solution Preparation: Dilute the stock solution to the desired final concentration in the appropriate cell culture medium.
-
Cell Treatment: Add the working solution to cultured cells and incubate for the desired time period.
-
Assay: Following incubation, perform the relevant downstream analysis, such as gene expression analysis or cell viability assays.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the research community.
Personal protective equipment for handling MS37452
Disclaimer: A specific Safety Data Sheet (SDS) for MS37452 could not be located in publicly available resources. The following guidance is based on general laboratory safety principles for handling research-grade chemical compounds with unknown toxicological properties. Researchers must consult their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment and specific handling and disposal protocols before commencing any work with this substance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines operational procedures and disposal plans to ensure a safe laboratory environment.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₂H₂₆N₂O₅ |
| CAS Number | 423748-02-1 |
| Molecular Weight | 398.45 g/mol |
| Description | A competitive inhibitor of CBX7 chromodomain binding to H3K27me3. |
| Appearance | Solid powder (form may vary) |
| Storage | Store at -20°C for long-term stability. |
Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, a cautious approach necessitates the use of comprehensive personal protective equipment to minimize exposure.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of dust or aerosols. For procedures outside a fume hood that may generate aerosols, a fit-tested N95 respirator or higher may be required based on a risk assessment. |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects. |
Operational Plan for Handling this compound
A systematic approach is crucial when handling research compounds. The following workflow outlines the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, etc.), and labware (pipette tips, tubes), must be segregated from general laboratory waste.
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the primary hazard (e.g., "Chemical Waste for Incineration").
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, in accordance with institutional and local regulations.
The following flowchart illustrates the decision-making process for the disposal of chemical waste.
Caption: Chemical Waste Disposal Flowchart.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
